molecular formula C12H24N2O2 B1289323 tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate CAS No. 455267-29-5

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Cat. No.: B1289323
CAS No.: 455267-29-5
M. Wt: 228.33 g/mol
InChI Key: FQUVAASUKJSNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUVAASUKJSNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627302
Record name tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455267-29-5
Record name tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its piperidine scaffold and the chiral aminoethyl side chain are key pharmacophoric elements in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on achieving the desired (S)-stereochemistry. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in their synthetic endeavors.

The primary and most industrially scalable approach to synthesizing (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate involves the asymmetric reductive amination of the readily available starting material, N-Boc-4-acetylpiperidine. This method offers the advantage of directly establishing the chiral center in a controlled manner. Alternative strategies, such as chiral resolution of the racemic amine, provide another viable route to the enantiopure product.

Synthetic Strategies

The synthesis of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate can be broadly categorized into two main strategies:

  • Asymmetric Reductive Amination: This is the most direct approach, where the prochiral ketone, N-Boc-4-acetylpiperidine, is converted to the chiral amine in a single synthetic operation using a chiral directing element. This can be achieved through:

    • Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the reduction.

    • Chiral Catalysts: A chiral catalyst, typically a metal complex with a chiral ligand, is used to facilitate the enantioselective reduction of the intermediate imine.

    • Biocatalysis: Enzymes, such as imine reductases (IREDs) or transaminases, can be employed to catalyze the asymmetric amination with high enantioselectivity.

  • Chiral Resolution of Racemic Amine: In this method, the racemic tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is first synthesized. The enantiomers are then separated by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The desired (S)-enantiomer is then isolated through fractional crystallization.

This guide will focus on providing a detailed protocol for the asymmetric reductive amination approach, as it is often more efficient and atom-economical.

Asymmetric Reductive Amination of N-Boc-4-acetylpiperidine

The asymmetric reductive amination of N-Boc-4-acetylpiperidine is a key transformation for the synthesis of the target compound. The general workflow involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, followed by a stereoselective reduction.

Reductive_Amination_Workflow Start N-Boc-4-acetylpiperidine Imine Imine Intermediate Formation (+ Ammonia Source) Start->Imine Reduction Asymmetric Reduction (Chiral Catalyst/Auxiliary) Imine->Reduction Product (S)-tert-butyl 4-(1-aminoethyl) piperidine-1-carboxylate Reduction->Product Chiral_Resolution_Workflow Racemate Racemic tert-butyl 4-(1-aminoethyl) piperidine-1-carboxylate Salt_Formation Diastereomeric Salt Formation (e.g., with L-Tartaric Acid) Racemate->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Isolation Isolation of (S,S)-Diastereomer Salt Crystallization->Isolation Liberation Liberation of Free Base (e.g., with NaOH) Isolation->Liberation Product (S)-tert-butyl 4-(1-aminoethyl) piperidine-1-carboxylate Liberation->Product

A Comprehensive Technical Guide to (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine core, a protected primary amine, and a stereocenter, makes it a valuable building block for the synthesis of complex biologically active compounds. This document provides an in-depth overview of its chemical properties, synthesis, and known biological relevance, with a focus on its potential as a sigma-1 (σ1) receptor ligand and as a component in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

PropertyValueSource
CAS Number 1036027-86-7[1][2]
Molecular Formula C₁₂H₂₄N₂O₂[1][3][4]
Molecular Weight 228.33 g/mol [1][3][4]
Appearance Solid[5]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[1][2]
Computed XLogP3 1.3[3][4]
Topological Polar Surface Area 55.6 Ų[3][4]
Hydrogen Bond Donor Count 2[3][4]
Hydrogen Bond Acceptor Count 3[3][4]

Note: Melting point, boiling point, and specific solubility data are not consistently reported in publicly available literature and should be determined experimentally.

Spectroscopic Data

Detailed experimental spectra for (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate are not widely published. However, based on the known structure and data from analogous compounds, the expected spectral characteristics are as follows:

  • ¹H NMR: The spectrum would be expected to show signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (a series of multiplets between approximately 1.0 and 4.0 ppm), the ethyl group protons (a doublet for the methyl group and a multiplet for the methine proton), and the amine protons (a broad singlet).

  • ¹³C NMR: The spectrum would feature distinct signals for the carbons of the tert-butyl group, the Boc carbonyl group, the piperidine ring, and the aminoethyl side chain.

  • Mass Spectrometry: The expected exact mass is 228.1838 g/mol .[3] The ESI-MS would likely show a prominent [M+H]⁺ ion at m/z 229.1911.

Synthesis

The enantioselective synthesis of (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is crucial for its application in stereospecific drug-target interactions. A common strategy involves the reductive amination of a prochiral ketone precursor. Below is a representative, detailed experimental protocol adapted from literature on similar syntheses.

Experimental Protocol: Enantioselective Reductive Amination

This protocol outlines a potential pathway for the synthesis.

Step 1: N-Boc Protection of 4-Acetylpiperidine

  • To a solution of 4-acetylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of dioxane and water, add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-acetylpiperidine-1-carboxylate, which can be purified by column chromatography if necessary.

Step 2: Asymmetric Reductive Amination

  • In a reaction vessel under an inert atmosphere, dissolve tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or isopropanol).

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Introduce a chiral catalyst/reagent system. This could involve a chiral auxiliary or a chiral catalyst such as a transition metal complex with a chiral ligand (e.g., a Ru- or Rh-based catalyst with a chiral phosphine ligand).

  • Add a reducing agent, such as sodium cyanoborohydride, sodium triacetoxyborohydride, or introduce hydrogen gas for catalytic hydrogenation.

  • Stir the reaction at a controlled temperature (ranging from room temperature to elevated temperatures depending on the catalyst) for 24-72 hours, monitoring for the formation of the desired product.

  • After the reaction is complete, quench the reaction carefully (e.g., with water or a dilute acid).

  • Perform an aqueous workup, adjusting the pH to basic to ensure the product is in its free amine form.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts, filter, and concentrate.

  • The crude product should be purified by chiral chromatography to separate the (R)- and (S)-enantiomers and afford the pure (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Below is a DOT script for the general workflow of the synthesis.

Synthesis Workflow start 4-Acetylpiperidine step1 N-Boc Protection (Boc)₂O, Base start->step1 intermediate tert-Butyl 4-acetylpiperidine-1-carboxylate step1->intermediate step2 Asymmetric Reductive Amination Ammonia source, Chiral catalyst, Reducing agent intermediate->step2 product (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate step2->product

Caption: General synthesis workflow for the target compound.

Biological Activity and Applications

This molecule is implicated in two key areas of drug discovery: as a ligand for the sigma-1 receptor and as a linker in PROTAC technology.

Sigma-1 (σ1) Receptor Ligand

The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[6][7] It plays a crucial role in modulating calcium signaling, ion channel function, and cellular stress responses.[6][8] Ligands of the σ1 receptor are being investigated for a wide range of therapeutic applications, including neurodegenerative diseases, psychiatric disorders, and cancer.[9][10]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

The affinity of a test compound for the σ1 receptor is typically determined using a competitive radioligand binding assay.[12][13][14]

  • Membrane Preparation: Guinea pig liver membranes, which are a rich source of σ1 receptors, are often used.[12] The tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Assay Incubation: In assay tubes, the membrane preparation is incubated with a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine) at a concentration near its Kd.

  • A range of concentrations of the unlabeled test compound (e.g., (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate) are added to compete with the radioligand for binding.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled, high-affinity σ1 ligand (e.g., haloperidol).

  • The mixture is incubated, typically at 37°C for a specified time (e.g., 150 minutes).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from free radioligand. The filters are washed with cold buffer.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

The following DOT script illustrates the sigma-1 receptor signaling pathway.

Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum S1R_BiP σ1R-BiP Complex (Inactive) S1R σ1R (Active) S1R_BiP->S1R dissociation IP3R IP3 Receptor S1R->IP3R modulates Downstream Modulation of Ion Channels & Downstream Signaling (e.g., BDNF, AKT) S1R->Downstream Ca_release Ca²⁺ Release IP3R->Ca_release Ligand σ1R Ligand ((R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate) Ligand->S1R_BiP binds Ca_release->Downstream Cell_Stress Cellular Stress Cell_Stress->S1R_BiP induces Neuroprotection Neuroprotection & Cell Survival Downstream->Neuroprotection

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[15][16] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is a critical component, influencing the formation and stability of the ternary complex (Target-PROTAC-E3 ligase).

The piperidine scaffold is frequently used in PROTAC linkers to provide a degree of rigidity and to control the spatial orientation of the two ligands.[15] (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, with its protected amine, is an ideal building block for incorporation into a PROTAC linker. The Boc group can be removed to reveal a primary amine, which can then be coupled to either the target protein ligand or the E3 ligase ligand.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using this linker would typically involve the following steps:

  • Deprotection: The Boc protecting group of (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free primary amine.

  • Coupling: The resulting amine is then coupled to a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).

  • Second Coupling: The remaining functional group on the other end of the molecule (often a carboxylic acid on the other ligand) is then coupled to the other component of the PROTAC.

The following DOT script outlines the general workflow for utilizing this compound in PROTAC synthesis.

PROTAC Synthesis Workflow Linker_Start (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA/DCM) Linker_Start->Deprotection Amine_Linker Piperidine-ethylamine Linker Deprotection->Amine_Linker Coupling1 Peptide Coupling (e.g., HATU) Amine_Linker->Coupling1 Ligand1 Target Protein Ligand (with COOH) Ligand1->Coupling1 Ligand2 E3 Ligase Ligand (with COOH) Coupling2 Second Coupling Reaction Ligand2->Coupling2 Intermediate Ligand-Linker Conjugate Coupling1->Intermediate Intermediate->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: General workflow for PROTAC synthesis.

Safety and Handling

(R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate should be handled by trained professionals in a laboratory setting. The following safety precautions are advised based on available GHS classifications.[3][4]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318/H319: Causes serious eye damage/irritation.[3]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a well-ventilated area.

    • Wear protective gloves, eye protection, and clothing.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

(R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a versatile and valuable building block in modern drug discovery. Its potential as a stereospecific ligand for the sigma-1 receptor and its utility as a rigid linker in PROTAC design highlight its importance for researchers in medicinal chemistry and chemical biology. Further investigation into its specific biological activities and the development of optimized synthetic routes will continue to expand its applications in the development of novel therapeutics.

References

An In-depth Technical Guide to 1-Boc-4-(1-aminoethyl)piperidine: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1-Boc-4-(1-aminoethyl)piperidine, a key building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Identifiers

1-Boc-4-(1-aminoethyl)piperidine, systematically named tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and an aminoethyl substituent at the 4-position. The presence of a chiral center in the aminoethyl group means this compound can exist as a racemate or as individual (R) and (S) enantiomers.

Chemical Structure:

Figure 1: Chemical structure of 1-Boc-4-(1-aminoethyl)piperidine.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate[1]
Synonyms 1-Boc-4-(1-aminoethyl)piperidine, 4-(1-Amino-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS Number 455267-29-5 (for racemate)[1]
Molecular Formula C12H24N2O2[1]
Molecular Weight 228.33 g/mol [1]
InChI Key FQUVAASUKJSNRV-UHFFFAOYSA-N[1]
SMILES CC(C1CCN(CC1)C(=O)OC(C)(C)C)N[1]

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Properties

PropertyValue
Appearance Expected to be a solid or oil
Boiling Point Not available
Melting Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane
XLogP3 1.3[1]

Table 3: Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

Spectroscopy Expected Peaks
¹H NMR Signals for the Boc group (~1.4 ppm), piperidine ring protons (1.0-1.8 ppm and 2.5-4.2 ppm), the ethyl group (doublet for the methyl group, multiplet for the methine proton), and the amine protons (broad singlet).
¹³C NMR Signals for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and various signals for the piperidine and ethyl carbons.
FT-IR (cm⁻¹) N-H stretching (amine, ~3300-3400), C-H stretching (aliphatic, ~2850-2950), C=O stretching (Boc carbonyl, ~1680-1700), and N-H bending (amine, ~1600).
Mass Spec. Expected [M+H]⁺ at m/z 229.1965

Synthesis

A common and effective method for the synthesis of 1-Boc-4-(1-aminoethyl)piperidine is the reductive amination of 1-Boc-4-acetylpiperidine. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

Reaction Scheme:

start 1-Boc-4-acetylpiperidine intermediate [Imine Intermediate] start->intermediate Step 1: Imine Formation product 1-Boc-4-(1-aminoethyl)piperidine intermediate->product Step 2: Reduction reagent1 + NH3 r1_placeholder reagent1->r1_placeholder reagent2 + Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) r2_placeholder reagent2->r2_placeholder

Figure 2: Synthetic workflow for 1-Boc-4-(1-aminoethyl)piperidine.

Materials:

  • 1-Boc-4-acetylpiperidine (starting material)

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Solvent (e.g., methanol, ethanol, dichloromethane)

  • Acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Dissolve 1-Boc-4-acetylpiperidine in a suitable solvent (e.g., methanol).

  • Add the ammonia source (e.g., ammonium acetate) in excess.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-(1-aminoethyl)piperidine.

Applications in Drug Discovery

1-Boc-4-(1-aminoethyl)piperidine is a valuable building block in the synthesis of complex biologically active molecules. Its bifunctional nature, with a protected secondary amine and a free primary amine, allows for sequential and controlled chemical modifications.

Role as a Chiral Building Block

The chiral center at the ethyl-substituted carbon makes this compound a useful precursor for the stereoselective synthesis of pharmaceutical agents. The use of enantiomerically pure forms of this building block can lead to drugs with improved efficacy and reduced side effects. The piperidine scaffold is a common motif in many approved drugs, and introducing chirality can significantly impact a molecule's interaction with its biological target.

Application in PROTACs

A significant application of 1-Boc-4-(1-aminoethyl)piperidine and its analogues is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The piperidine moiety can be incorporated into the linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-binding ligand. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC.

TargetProtein Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex PROTAC PROTAC (contains piperidine linker) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Degradation Degradation Products Proteasome->Degradation

Figure 3: The role of PROTACs in targeted protein degradation.

Safety and Handling

Based on GHS classifications from aggregated data, 1-Boc-4-(1-aminoethyl)piperidine is considered harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.

Table 4: GHS Hazard Statements

Code Hazard Statement
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Conclusion

1-Boc-4-(1-aminoethyl)piperidine is a versatile and valuable chemical intermediate for the synthesis of complex molecules in drug discovery. Its protected piperidine nitrogen and reactive primary amine allow for its use as a scaffold and a linker in a variety of applications, most notably in the burgeoning field of targeted protein degradation with PROTACs. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe use in the laboratory.

References

A Technical Guide to tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. We delve into its chemical properties, synthesis, and significant applications in the development of novel therapeutics, particularly focusing on its role in the creation of sigma-1 (σ₁) receptor ligands and Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, quantitative data, and pathway diagrams to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, a Boc-protected piperidine derivative, has emerged as a crucial scaffold in the design and synthesis of a diverse range of biologically active molecules. Its structural features, including a chiral center and a reactive primary amine, make it an attractive starting material for introducing the piperidine moiety into drug candidates. This can favorably modulate physicochemical properties such as lipophilicity and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Chemical and Physical Properties

The fundamental properties of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate are summarized in the table below. It is important to note that this compound exists as a racemate and also as individual (R) and (S) enantiomers, each with a distinct CAS number.

PropertyValueReference
CAS Number (Racemate) 455267-29-5[1]
Molecular Formula C₁₂H₂₄N₂O₂[1]
Molecular Weight 228.33 g/mol [1]
IUPAC Name tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate[1]
Synonyms 1-Boc-4-(1-aminoethyl)piperidine, N-Boc-alpha-methylpiperidine-4-methanamine
Appearance Solid
Purity Typically >95%

Enantiomers:

  • (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate: CAS No. 1036027-86-7

  • (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate: CAS No. 1036027-87-8

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate and its derivatives is a multi-step process. Below are generalized experimental protocols derived from literature for the synthesis of related piperidine scaffolds, which can be adapted for the target molecule.

General Synthesis of 4-Substituted Piperidines

A common strategy for the synthesis of 4-substituted piperidines involves the modification of a piperidone precursor. The following workflow illustrates a general approach.

G General Synthesis of 4-Substituted Piperidines A N-Boc-4-piperidone B Intermediate (e.g., enone) A->B Oxidation C 4-Substituted Piperidone B->C Conjugate Addition D Introduction of C2 Chain (e.g., Wittig Reaction) C->D E Functional Group Transformation D->E F Final Product (e.g., tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate) E->F Reduction/Amination

Caption: A generalized workflow for the synthesis of 4-substituted piperidines.

Experimental Protocol Example (Adapted from the synthesis of σ₁ receptor ligands): [2]

  • Oxidation of N-Boc-4-piperidone: To a solution of N-Boc-4-piperidone in a suitable solvent such as DMSO, an oxidizing agent like iodoxybenzoic acid (IBX) is added. The reaction is stirred at room temperature to yield the corresponding α,β-unsaturated ketone.

  • Conjugate Addition: The resulting enone is then subjected to a conjugate addition reaction with an appropriate nucleophile to introduce the desired substituent at the 4-position.

  • Chain Elongation: A Wittig reaction can be employed to introduce a two-carbon chain at the 4-position.

  • Functional Group Transformation: The ester group from the Wittig reagent is then converted to an amino group through a series of reactions, such as reduction to an alcohol, conversion to a leaving group, and subsequent displacement with an amine or azide followed by reduction.

Applications in Drug Discovery

Sigma-1 (σ₁) Receptor Ligands

The piperidine scaffold is a common motif in ligands targeting the sigma-1 (σ₁) receptor, which is implicated in a variety of neurological disorders. The incorporation of the tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate moiety can lead to compounds with high affinity and selectivity for the σ₁ receptor.

Signaling Pathway Involvement (Hypothetical):

G Hypothetical Signaling Pathway Modulation by a σ₁ Ligand Ligand σ₁ Ligand (containing piperidine moiety) Sigma1 σ₁ Receptor Ligand->Sigma1 Binds IonChannel Ion Channel Sigma1->IonChannel Modulates Kinase Kinase Cascade Sigma1->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Gene Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Neuroprotection) Gene->Response

Caption: Hypothetical signaling pathway modulated by a σ₁ receptor ligand.

Quantitative Data:

Derivatives of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate have been shown to exhibit significant binding affinity for the σ₁ receptor. The following table presents representative data from the literature.

Compoundσ₁ Receptor Affinity (Ki, nM)σ₂ Receptor Affinity (Ki, nM)Selectivity (σ₂/σ₁)Reference
Compound 4a 165>1000>6[2]
Compound 20a 1.815083[2]
Compound 21a 2.520080[2]
Compound 22a 3.125081[2]

Experimental Protocol for Radioligand Binding Assay: [2]

  • Receptor Source: Homogenates of guinea pig brain for σ₁ receptors and rat liver for σ₂ receptors.

  • Radioligand: [³H]-(+)-pentazocine for σ₁ and [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG) for σ₂.

  • Procedure: Membrane preparations are incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The radioactivity is measured by liquid scintillation counting, and the Ki values are calculated using the Cheng-Prusoff equation.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker component of a PROTAC is crucial for its efficacy, and piperidine-based linkers are increasingly being explored. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate serves as a valuable building block for creating semi-rigid linkers in PROTACs.

PROTAC Mechanism of Action:

G Mechanism of Action of a PROTAC PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recruitment Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The catalytic cycle of a PROTAC leading to protein degradation.

The use of piperidine-containing linkers can influence the orientation of the warhead and the E3 ligase ligand, thereby affecting the stability and efficiency of the ternary complex formation, which is a critical determinant of PROTAC activity.

Conclusion

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a versatile and valuable building block in the field of drug discovery. Its utility in the synthesis of σ₁ receptor ligands and as a component of PROTAC linkers highlights its importance in developing novel therapeutics for a range of diseases. The synthetic accessibility and the ability to fine-tune the physicochemical properties of the final compounds make this scaffold an essential tool for medicinal chemists. This guide provides a foundational understanding and practical information to aid researchers in leveraging the potential of this important chemical entity.

References

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data presented in this document are predicted or typical values based on the chemical structure of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate and known spectroscopic behaviors of its constituent functional groups. This information is intended for guidance and educational purposes. For definitive characterization, experimental data should be acquired for the specific sample of interest.

Introduction

Tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a bifunctional molecule incorporating a piperidine scaffold, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group. This structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules where controlled introduction of the aminoethylpiperidine moiety is required. Accurate spectroscopic characterization is crucial for verifying the identity, purity, and structure of this compound during synthesis and quality control processes. This guide provides an overview of the expected spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted or typical spectroscopic data for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.10br s2HPiperidine H (axial, adjacent to N-Boc)
~ 2.85q1H-CH(NH₂)-
~ 2.70t2HPiperidine H (equatorial, adjacent to N-Boc)
~ 1.70d2HPiperidine H (axial)
~ 1.60s (br)2H-NH₂
~ 1.45s9H-C(CH₃)₃ (Boc)
~ 1.30m1HPiperidine H (methine)
~ 1.15d2HPiperidine H (equatorial)
~ 1.05d3H-CH(NH₂)CH₃

Note: Chemical shifts and multiplicities are estimations and can vary based on solvent and experimental conditions. Broad signals ("br s") are expected for the N-H protons and some piperidine protons due to conformational exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 154.8C=O (Boc)
~ 79.5-C(CH₃)₃ (Boc)
~ 51.0-CH(NH₂) -
~ 44.0Piperidine C (adjacent to N-Boc)
~ 41.5Piperidine C (methine)
~ 30.0Piperidine C
~ 28.5-C(CH₃)₃ (Boc)
~ 19.0-CH(NH₂)CH₃
Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data

m/zInterpretation
229.19[M+H]⁺ (Calculated for C₁₂H₂₅N₂O₂⁺: 229.1916)
173.13[M - C₄H₈]⁺ (Loss of isobutylene from Boc group)
129.13[M - Boc+H]⁺ (Loss of the Boc group)
70.08Piperidine fragment
57.07[C₄H₉]⁺ (tert-Butyl cation)

Note: Fragmentation patterns can vary significantly based on the ionization technique used.

Infrared (IR) Spectroscopy

Table 4: Typical Infrared Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Medium, BroadN-H stretch (primary amine)[1][2][3]
2975-2850StrongC-H stretch (alkane)
1690-1670StrongC=O stretch (carbamate)[4]
1650-1580MediumN-H bend (primary amine)[2]
1250-1020MediumC-N stretch (aliphatic amine)[2]
1170-1150StrongC-O stretch (carbamate)

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a small organic molecule like tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh an appropriate amount of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently swirl or vortex the vial to dissolve the sample completely.

    • Using a pipette, transfer the solution into a clean NMR tube.[5]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks and determine their multiplicities.

  • ¹³C NMR Acquisition:

    • Select the ¹³C nucleus and set the appropriate spectral parameters.

    • Use proton decoupling to simplify the spectrum to single lines for each carbon environment.

    • Acquire the spectrum over a larger number of scans due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Mass spectrometer (e.g., ESI-TOF, GC-MS)

  • Solvent (e.g., methanol, acetonitrile)

  • Sample of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

  • Vials and syringes

Procedure (for Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters, including spray voltage, capillary temperature, and gas flows.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum in the positive ion mode to observe protonated molecules ([M+H]⁺).

    • If desired, perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.[7][8][9]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR spectrometer

  • Sample of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

  • Salt plates (e.g., NaCl, KBr) or an ATR accessory

  • Spatula and mortar/pestle (if preparing a mull)

Procedure (using Attenuated Total Reflectance - ATR):

  • Instrument Setup:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum.[10]

    • Clean the crystal thoroughly after the measurement.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion Compound Synthesized Compound (tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate) NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR Infrared Spectroscopy Compound->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Final_Characterization Final Structural Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization Functional_Group_ID->Final_Characterization

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

This guide provides the core chemical properties of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, a compound relevant to researchers, scientists, and drug development professionals. The information is presented in a clear, structured format for easy reference.

Core Chemical Properties

The fundamental molecular data for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is summarized below. This information is critical for experimental design, chemical synthesis, and analytical characterization.

PropertyValue
Molecular FormulaC₁₂H₂₄N₂O₂[1][2]
Molecular Weight228.33 g/mol [2]
Exact Mass228.183778013 Da
CAS Number455267-29-5[1][2]

Additional Information

Synonyms:

  • 1-Boc-4-(1-aminoethyl)piperidine[1]

  • N-Boc-alpha-methylpiperidine-4-methanamine[1]

  • 4-(1-Aminoethyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester[1]

Note on In-depth Guide, Protocols, and Visualizations:

The query for the molecular weight and formula of a specific chemical compound is a request for factual data points rather than complex processes or pathways. Therefore, an in-depth whitepaper, detailed experimental protocols, and signaling pathway diagrams are not applicable to this particular topic. The data has been presented in the most direct and accessible format.

References

Commercial Availability and Technical Guide: Chiral tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic methodologies for the chiral building block, tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. This valuable intermediate is crucial in the development of various pharmaceutical agents, where stereochemistry plays a pivotal role in efficacy and safety.

Commercial Availability

Both the (R)- and (S)-enantiomers of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate are commercially available from a range of suppliers, catering to research and development needs. Purity levels are typically offered at 97% or higher. The racemic mixture is also available.

Table 1: Commercial Suppliers of Chiral tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

EnantiomerSupplier Example(s)Typical Purity
(R)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylateChongqing Chemdad Co., Ltd.≥97%
(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylateChemicalBook, PharmaBlock Sciences (Nanjing), Inc.≥97%, 99%
rac-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylateCymitQuimica≥98%

Physicochemical Properties

The physical and chemical properties of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate are essential for its handling, storage, and application in synthetic chemistry. While experimental data for some properties, such as melting and boiling points, are not consistently reported across all suppliers, computed data from reliable databases provide valuable estimates.

Table 2: Physicochemical Properties of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂[1][2][3]
Molecular Weight 228.33 g/mol [1][3]
CAS Number (R)-enantiomer 1036027-86-7[1]
CAS Number (S)-enantiomer 1036027-87-8[4]
CAS Number (Racemate) 455267-29-5[2][5]
Appearance Solid[2]
Storage Temperature 2-8 °C, under inert gas[1]
Computed XLogP3 1.3[3]
Computed Hydrogen Bond Donor Count 2[3]
Computed Hydrogen Bond Acceptor Count 3[3]
Computed Rotatable Bond Count 4[3]

Experimental Protocols

The synthesis of chiral tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate can be approached through two primary strategies: asymmetric synthesis from an achiral precursor or resolution of a racemic mixture. Below are detailed conceptual methodologies based on established chemical principles.

Asymmetric Synthesis via Reductive Amination of a Chiral Oxime Ether

This method introduces chirality early in the synthetic sequence, leading to an enantiomerically enriched product.

Experimental Workflow:

Caption: Asymmetric synthesis workflow.

Protocol:

  • Formation of the Chiral Oxime Ether: To a solution of tert-butyl 4-acetylpiperidine-1-carboxylate in a suitable solvent such as ethanol, add a chiral hydroxylamine derivative (e.g., O-methyl-L-valinol). The reaction is typically carried out in the presence of a mild acid catalyst and heated to reflux to drive the condensation. The resulting chiral oxime ether is then isolated and purified.

  • Diastereoselective Reduction: The purified chiral oxime ether is dissolved in an appropriate solvent (e.g., methanol or tetrahydrofuran). A reducing agent, such as sodium borohydride or lithium aluminum hydride, is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction.

  • Hydrolysis and Boc Protection (if necessary): Following the reduction, the chiral auxiliary is cleaved under acidic conditions. If the Boc protecting group is also cleaved during this step, it can be reintroduced by treating the resulting chiral 1-(piperidin-4-yl)ethan-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Purification: The final chiral product is purified by column chromatography on silica gel to yield the desired enantiomer of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Chiral Resolution of Racemic tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate by Preparative HPLC

This method involves the synthesis of the racemic compound followed by separation of the enantiomers using a chiral stationary phase.

Experimental Workflow:

Caption: Chiral resolution workflow.

Protocol:

  • Synthesis of Racemic Amine: The racemic tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate can be synthesized via a standard reductive amination of tert-butyl 4-acetylpiperidine-1-carboxylate with ammonia or an ammonia source, followed by reduction of the intermediate imine.

  • Preparative Chiral HPLC:

    • Column: A suitable preparative chiral column, such as one with a cellulose or amylose-based stationary phase, is used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically employed. The exact ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

    • Injection and Collection: The racemic mixture is dissolved in the mobile phase and injected onto the column. The eluent is monitored by a UV detector, and the fractions corresponding to each enantiomer are collected separately.

    • Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified (R)- and (S)-enantiomers.

Analytical Characterization

The identity and purity of the chiral enantiomers are confirmed using standard analytical techniques.

Table 3: Analytical Data for Chiral tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

AnalysisExpected Results
¹H NMR Characteristic peaks for the piperidine ring protons, the ethyl group protons, the tert-butyl group protons, and the amine protons. The exact chemical shifts may vary slightly between enantiomers in a chiral environment.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the distinct signals for the piperidine ring, the ethyl group, and the tert-butoxycarbonyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (m/z = 229.19 [M+H]⁺).
Chiral HPLC A single peak for each enantiomer when analyzed on a suitable chiral column, confirming enantiomeric purity.

Signaling Pathway/Logical Relationship Diagram:

The utility of this chiral building block often lies in its incorporation into larger molecules where the stereochemistry at the aminoethyl side chain is critical for binding to a biological target.

Biological_Significance cluster_0 Drug Development cluster_1 Biological Interaction cluster_2 Pharmacological Effect A Chiral tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate B Synthesis of Active Pharmaceutical Ingredient (API) A->B C Stereospecific API B->C E Specific Binding Interaction C->E D Biological Target (e.g., Receptor, Enzyme) D->E F Desired Therapeutic Effect E->F

References

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and scalable synthetic route for the preparation of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step sequence, commencing from commercially available starting materials. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and adaptation in a laboratory setting.

Overview of the Synthetic Strategy

The primary synthetic pathway detailed in this guide involves a three-step process starting from 1-Boc-piperidine-4-carboxylic acid. The core strategy is to first generate a Weinreb amide, which is then converted to a key acetyl intermediate. The final step involves a reductive amination to furnish the target primary amine. This route is advantageous due to its use of well-established and reliable chemical transformations.

Synthesis_Overview A 1-Boc-piperidine-4-carboxylic acid B tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide) A->B Amide Coupling C tert-Butyl 4-acetylpiperidine-1-carboxylate (Acetyl Intermediate) B->C Grignard Reaction D tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (Target Molecule) C->D Reductive Amination

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated data summarizing the key reagents, reaction conditions, and expected yields.

Step 1: Synthesis of tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)

The initial step involves the conversion of the carboxylic acid to a Weinreb amide. This intermediate is particularly useful as it allows for the controlled addition of a single equivalent of an organometallic reagent in the subsequent step to form a ketone.

Experimental Protocol:

  • To a solution of 1-Boc-piperidine-4-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane), add an amide coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Add N,O-dimethylhydroxylamine hydrochloride to the reaction mixture.

  • Stir the reaction at room temperature until completion, typically monitored by TLC or LC-MS.

  • Upon completion, perform an aqueous workup by washing the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to obtain the pure Weinreb amide.

Reagent/ParameterMolar Equiv.Role
1-Boc-piperidine-4-carboxylic acid1.0Starting Material
N,O-Dimethylhydroxylamine HCl1.1Amine Source
HATU1.2Coupling Agent
DIPEA2.5Base
Dichloromethane-Solvent
Typical Yield -~90-95%

Table 1: Key parameters for the synthesis of the Weinreb amide intermediate.

Step 2: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate

The Weinreb amide is then treated with a methyl Grignard reagent to furnish the key acetyl intermediate. The nature of the Weinreb amide prevents over-addition of the Grignard reagent, leading to the ketone in high yield.

Step2_Workflow A Weinreb Amide B Reaction Mixture (THF, -78°C) A->B Add MeMgBr C Quenching (2N HCl) B->C Warm to 0°C D Extraction & Purification C->D pH Adjustment & Workup E Acetyl Intermediate D->E Chromatography

Caption: Experimental workflow for the Grignard reaction.

Experimental Protocol:

  • Dissolve the tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78°C.

  • Slowly add a solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) to the cooled solution.[1]

  • After the addition is complete, allow the reaction mixture to warm to 0°C and stir for 1 hour.[1]

  • Quench the reaction by the careful addition of a 2 N hydrochloric acid aqueous solution.

  • Adjust the pH of the aqueous layer to approximately 10 with a 6 N sodium hydroxide solution.[1]

  • Extract the product into dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield tert-butyl 4-acetylpiperidine-1-carboxylate.[1]

Reagent/ParameterMolar Equiv.Role
Weinreb Amide1.0Starting Material
Methylmagnesium Bromide1.3Grignard Reagent
Tetrahydrofuran-Solvent
Typical Yield -~94% [1]

Table 2: Key parameters for the synthesis of the acetyl intermediate.

Step 3: Synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

The final step is the conversion of the acetyl group to the target primary amine via a one-pot reductive amination. This is a highly efficient method that avoids the isolation of the intermediate imine.

Experimental Protocol:

  • Dissolve tert-butyl 4-acetylpiperidine-1-carboxylate in a suitable solvent such as methanol or ethanol.

  • Add a large excess of ammonium acetate, which serves as the ammonia source.

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Add a reducing agent, such as sodium cyanoborohydride or the less toxic alternative, sodium triacetoxyborohydride, to the reaction mixture.[2][3]

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of water and make the solution basic with an appropriate base (e.g., NaOH).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by crystallization to afford the final product.

Reagent/ParameterMolar Equiv.Role
Acetyl Intermediate1.0Starting Material
Ammonium Acetate10.0Ammonia Source
Sodium Cyanoborohydride1.5Reducing Agent
Methanol-Solvent
Typical Yield -~80-90% (Estimated)

Table 3: Key parameters for the reductive amination step.

Alternative Synthetic Considerations

While the presented route is robust, other synthetic strategies can be employed to access the target molecule. An alternative approach could involve:

  • Wittig Reaction: Reaction of N-Boc-4-piperidone with a phosphonium ylide to introduce a two-carbon chain, followed by further functional group manipulations.[4]

  • From 4-hydroxypiperidine derivatives: Conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amino-equivalent.

The choice of synthetic route will often depend on factors such as the availability of starting materials, scalability, and the desired stereochemistry of the final product.

Conclusion

The synthesis of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a critical process for the generation of a versatile building block for drug discovery. The detailed three-step synthesis from 1-Boc-piperidine-4-carboxylic acid provides a reliable and high-yielding pathway to this important compound. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize this molecule in a laboratory setting.

References

Synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic strategies and key intermediates in the preparation of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, a valuable building block in pharmaceutical research and development. This document provides a comprehensive overview of the most common synthetic pathways, complete with detailed experimental protocols and quantitative data to facilitate laboratory application.

Introduction

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a bifunctional molecule incorporating a protected piperidine ring and a primary amine. This structure makes it a crucial intermediate in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, receptor ligands, and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the medicinal and organic chemistry communities. This guide will focus on two primary synthetic routes from the common starting material, tert-butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone).

Key Synthetic Pathways

Two principal routes for the synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (5) have been identified, starting from tert-butyl 4-oxopiperidine-1-carboxylate (1).

  • Route A: Reductive Amination. This pathway involves the initial formation of the key intermediate tert-butyl 4-acetylpiperidine-1-carboxylate (2), followed by a one-pot reductive amination to yield the target compound.

  • Route B: Reduction and Substitution. This alternative route also proceeds through the acetyl intermediate (2), which is then reduced to the corresponding alcohol, tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (3). The hydroxyl group is subsequently converted to a suitable leaving group, such as a mesylate, and displaced by an amine source to afford the final product.

The following sections provide detailed experimental procedures and data for each of these key transformations.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Table 1: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate (2)

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
tert-Butyl 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylateMethylmagnesium bromideTHF1 h0 °C94.0>98 (by column chromatography)

Table 2: Synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (5) via Reductive Amination (Route A)

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)
tert-Butyl 4-acetylpiperidine-1-carboxylate (2)Ammonium acetate, Sodium cyanoborohydrideMethanol24 hRoom Temp.Not specified in literature, but typically moderate to good for this reaction type.

Table 3: Synthesis of tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (3) (Route B)

Starting MaterialReagentSolventReaction TimeTemperatureYield (%)
tert-Butyl 4-acetylpiperidine-1-carboxylate (2)Sodium borohydrideMethanol1 h0 °C to Room Temp.Not specified in literature, but typically high for ketone reductions.

Table 4: Synthesis of tert-Butyl 4-(1-mesyloxyethyl)piperidine-1-carboxylate (4) (Route B)

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)
tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (3)Methanesulfonyl chloride, TriethylamineDichloromethane16 h0 °C to Room Temp.Not specified in literature, but typically high for mesylations.

Table 5: Synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (5) from Mesylate (4) (Route B)

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)
tert-Butyl 4-(1-mesyloxyethyl)piperidine-1-carboxylate (4)1. Sodium azide2. Lithium aluminum hydride or H₂, Pd/C1. DMF2. THF or EthanolNot specifiedNot specifiedNot specified in literature, but typically good for this two-step sequence.

Experimental Protocols

Synthesis of Key Intermediate: tert-Butyl 4-acetylpiperidine-1-carboxylate (2)

This protocol describes the synthesis of the acetyl intermediate from a Weinreb amide precursor.

Procedure: To a solution of tert-butyl 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under a nitrogen atmosphere, is added a solution of methylmagnesium bromide (1.2-1.5 equivalents) in diethyl ether dropwise. The reaction mixture is stirred at 0 °C for 1 hour. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-acetylpiperidine-1-carboxylate (2) as a colorless oil.

Route A: Reductive Amination of tert-Butyl 4-acetylpiperidine-1-carboxylate (2)

This protocol outlines a general procedure for the one-pot reductive amination of the acetyl intermediate.

Procedure: To a solution of tert-butyl 4-acetylpiperidine-1-carboxylate (2) (1 equivalent) and a large excess of ammonium acetate (10-20 equivalents) in methanol is added sodium cyanoborohydride (1.5-2.0 equivalents) portionwise at room temperature. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography to yield tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (5).

Route B: Synthesis via Reduction and Substitution

Step 1: Reduction of tert-Butyl 4-acetylpiperidine-1-carboxylate (2) to tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (3)

Procedure: To a solution of tert-butyl 4-acetylpiperidine-1-carboxylate (2) (1 equivalent) in methanol at 0 °C is added sodium borohydride (1.1 equivalents) in portions. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (3), which can often be used in the next step without further purification.

Step 2: Mesylation of tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (3)

Procedure: To a solution of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (3) (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C is added methanesulfonyl chloride (1.2 equivalents) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 16 hours. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford tert-butyl 4-(1-mesyloxyethyl)piperidine-1-carboxylate (4) as a crude product, which is typically used directly in the next step.

Step 3: Synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (5) from Mesylate (4)

This is a two-step process involving the formation of an azide intermediate followed by its reduction.

Procedure (Azide Formation): To a solution of the crude mesylate (4) (1 equivalent) in dimethylformamide (DMF) is added sodium azide (3 equivalents). The mixture is heated to 80-90 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude tert-butyl 4-(1-azidoethyl)piperidine-1-carboxylate.

Procedure (Azide Reduction): The crude azide is dissolved in tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (2-3 equivalents) in THF at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to provide tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (5). Alternatively, the azide can be reduced by catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol or methanol under a hydrogen atmosphere.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic routes described.

Synthetic_Pathway_A cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product start tert-Butyl 4-oxopiperidine-1-carboxylate (1) intermediate tert-Butyl 4-acetylpiperidine-1-carboxylate (2) start->intermediate Grignard Reaction (via Weinreb Amide) product tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (5) intermediate->product Reductive Amination (NH4OAc, NaBH3CN)

Caption: Synthetic Route A via Reductive Amination.

Synthetic_Pathway_B cluster_start Starting Material cluster_intermediates Key Intermediates cluster_product Final Product start tert-Butyl 4-oxopiperidine-1-carboxylate (1) acetyl tert-Butyl 4-acetylpiperidine-1-carboxylate (2) start->acetyl Grignard Reaction (via Weinreb Amide) alcohol tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (3) acetyl->alcohol Reduction (NaBH4) mesylate tert-Butyl 4-(1-mesyloxyethyl)piperidine-1-carboxylate (4) alcohol->mesylate Mesylation (MsCl, Et3N) product tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (5) mesylate->product Substitution & Reduction (1. NaN3; 2. Reduction)

Caption: Synthetic Route B via Reduction and Substitution.

The Multifaceted Biological Landscape of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of ligands targeting the sigma-1 (σ1) receptor. This chaperone protein, primarily located at the endoplasmic reticulum, is implicated in a variety of cellular processes and is a key target in the pathogenesis of cancer and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of derivatives based on this core structure, with a focus on their potential as therapeutic agents.

Antiproliferative Activity and Sigma-1 Receptor Modulation

Derivatives of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate have demonstrated significant potential as antiproliferative agents, largely through their interaction with sigma receptors. The σ1 and σ2 receptors are overexpressed in rapidly proliferating cells, such as those found in prostate and breast cancers, making them attractive targets for cancer therapy.

A key study in this area focused on a series of novel 4-(2-aminoethyl)piperidine derivatives, which were synthesized and evaluated for their affinity to σ1 and σ2 receptors and their ability to inhibit the growth of human tumor cell lines.[1] The central concept of this research was to enhance the lipophilic ligand efficiency of previously identified potent σ1 ligands.

Quantitative Biological Data

The biological activity of these derivatives is summarized in the tables below, presenting their affinity for sigma receptors (Ki values) and their antiproliferative efficacy (IC50 values).

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Affinities of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Derivatives

CompoundModificationKi (σ1) [nM]Ki (σ2) [nM]Selectivity (σ2/σ1)
4a Secondary amine165>10,000>60
20a N-methyl1.8210117
21a N-methyl2.5320128
22a N-methyl3.2450141

Data sourced from Holzer et al.[1]

Table 2: Antiproliferative Activity of Selected Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 [µM]
4a A427 (non-small cell lung cancer)17
20a DU145 (prostate cancer)12
21a DU145 (prostate cancer)13
22a DU145 (prostate cancer)14
Haloperidol (control) A427 (non-small cell lung cancer)16
NE-100 (control) DU145 (prostate cancer)25
S1RA (control) DU145 (prostate cancer)30

Data sourced from Holzer et al.[1]

Structure-Activity Relationships (SAR)

The data reveals key structure-activity relationships. Notably, the substitution on the piperidine nitrogen plays a crucial role in σ1 receptor affinity. N-methylation of the piperidine ring, as seen in compounds 20a, 21a, and 22a, leads to a significant increase in σ1 affinity compared to the unsubstituted secondary amine (4a).[1] This enhanced affinity also translates to potent antiproliferative effects in the low micromolar range against the DU145 human prostate cancer cell line.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of these findings. Below are protocols for the key assays used to characterize these derivatives.

Synthesis of Aminoethyl-Substituted Piperidine Derivatives

The synthesis of these derivatives typically involves a multi-step process. A general workflow is outlined below.

G A Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate B Conjugate Addition of Phenylboronic Acid A->B C Homologation of Ketone B->C D Introduction of Amino Moiety C->D E Final Derivative D->E

General synthesis workflow for aminoethyl-substituted piperidine derivatives.

A detailed synthetic procedure involves the conjugate addition of a phenyl nucleophile to α,β-unsaturated ketones, followed by a Wittig reaction to introduce a C2 chain.[1] Subsequent transformation of an ester group into the desired amino moiety and potential N-alkylation of the piperidine ring yields the final compounds.[1]

Sigma Receptor Radioligand Binding Assay

This assay determines the affinity of the test compounds for the σ1 and σ2 receptors.

G A Prepare Receptor Material (e.g., guinea pig brain homogenate for σ1, rat liver membranes for σ2) B Incubate receptor material with radioligand ([3H]-(+)-pentazocine for σ1, [3H]-DTG for σ2) and varying concentrations of test compound A->B C Separate bound and free radioligand (e.g., via filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Calculate Ki values from IC50 values using the Cheng-Prusoff equation D->E

Workflow for the sigma receptor radioligand binding assay.

Protocol:

  • Receptor Preparation: Homogenates of guinea pig brains (for σ1) or membrane preparations from rat liver (for σ2) are used as the receptor source.[1]

  • Incubation: The receptor material is incubated with a specific radioligand ([3H]-(+)-pentazocine for σ1 or [3H]-1,3-di(o-tolyl)guanidine ([3H]DTG) for σ2) and a range of concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration to separate the bound from the free radioligand.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

The antiproliferative activity of the compounds is assessed using a cell viability assay, such as the MTT assay.

Protocol:

  • Cell Seeding: Human tumor cells (e.g., A427 or DU145) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The biological effects of these derivatives are mediated through their interaction with the σ1 receptor, which can modulate various downstream signaling pathways. The σ1 receptor is known to be involved in regulating cellular processes such as calcium signaling, oxidative stress, and apoptosis.

G cluster_0 Endoplasmic Reticulum σ1 Receptor σ1 Receptor IP3 Receptor IP3 Receptor σ1 Receptor->IP3 Receptor modulates Ca2+ Store Ca2+ Store IP3 Receptor->Ca2+ Store regulates Ca2+ release Cell Survival / Proliferation Cell Survival / Proliferation Ca2+ Store->Cell Survival / Proliferation Apoptosis Apoptosis Ca2+ Store->Apoptosis Ligand Ligand Ligand->σ1 Receptor

Simplified signaling pathway involving the sigma-1 receptor.

By binding to the σ1 receptor, these piperidine derivatives can influence these pathways, leading to the observed antiproliferative effects. For instance, modulation of calcium homeostasis through the IP3 receptor can trigger downstream events that either promote cell survival or induce apoptosis, depending on the cellular context and the nature of the σ1 ligand (agonist vs. antagonist).

Future Directions

The promising antiproliferative activity of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate derivatives warrants further investigation. Future research should focus on:

  • Optimizing Selectivity: Further structural modifications to improve selectivity for σ1 over σ2 receptors, or to develop potent dual-targeting ligands if a synergistic effect is identified.

  • In Vivo Efficacy: Evaluating the most potent compounds in preclinical animal models of cancer to assess their therapeutic potential in a physiological setting.

  • Exploring Other Therapeutic Areas: Given the role of the σ1 receptor in neurodegenerative and inflammatory diseases, the biological activity of these derivatives should be explored in relevant models for conditions such as Alzheimer's disease, Parkinson's disease, and chronic inflammation.

  • Mechanism of Action Studies: Deeper investigation into the specific downstream signaling pathways modulated by these compounds to fully elucidate their mechanism of action.

References

Methodological & Application

Application Notes and Protocols: Reductive Amination Using tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This application note provides a detailed protocol for the reductive amination of carbonyl compounds using tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, a valuable building block in the synthesis of pharmaceutical agents due to the presence of the versatile piperidine scaffold. The Boc-protecting group allows for controlled reactions at the primary amine, making it a strategic component in multi-step syntheses.

The protocols described herein utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations. Its tolerance for a wide range of functional groups and its operational simplicity make it a preferred reagent in modern organic synthesis.

Reaction Principle

The reductive amination process occurs in a single pot through two sequential steps. Initially, the primary amine of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate reacts with a carbonyl compound under mildly acidic conditions to form a protonated iminium ion intermediate. Subsequently, this intermediate is reduced in situ by a hydride source, typically sodium triacetoxyborohydride, to yield the final N-alkylated product. Sodium triacetoxyborohydride is favored because it is less likely to reduce the starting carbonyl compound compared to stronger reducing agents like sodium borohydride, thus minimizing the formation of alcohol byproducts.

Experimental Protocols

This section details the general procedure for the reductive amination of an aldehyde (using benzaldehyde as a representative example) and a ketone (using cyclohexanone as a representative example) with tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Materials and Reagents
Reagent/MaterialGrade
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate≥97%
BenzaldehydeReagent Grade, ≥99%
CyclohexanoneReagent Grade, ≥99%
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reagent Grade, ≥97%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Acetic Acid (AcOH)Glacial, ≥99.7%
Saturated Sodium Bicarbonate Solution (NaHCO₃)Laboratory Grade
Brine (Saturated NaCl solution)Laboratory Grade
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade
Silica GelFor Flash Chromatography
Ethyl AcetateHPLC Grade
HexanesHPLC Grade
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin Layer Chromatography (TLC) plates and chamber

Protocol 1: Reductive Amination with an Aldehyde (Benzaldehyde)
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the amine in anhydrous dichloromethane (DCM). Add benzaldehyde (1.0-1.2 eq) to the solution via syringe.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq) to the mixture and stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Reductive Amination with a Ketone (Cyclohexanone)
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the amine in anhydrous dichloromethane (DCM). Add cyclohexanone (1.0-1.2 eq) to the solution.

  • Imine Formation: Add glacial acetic acid (1.0-1.2 eq) to the mixture and stir at room temperature for 1-2 hours.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC (typically 12-24 hours).

  • Workup: Quench with saturated sodium bicarbonate solution, extract with DCM, and separate the layers.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography.

Data Presentation

The following tables summarize the typical stoichiometry and expected outcomes for the reductive amination protocols.

Table 1: Stoichiometry for Reductive Amination with Benzaldehyde

ReagentMolar Eq.
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate1.0
Benzaldehyde1.1
Sodium triacetoxyborohydride1.5
Acetic Acid0.1
DichloromethaneSolvent

Table 2: Stoichiometry for Reductive Amination with Cyclohexanone

ReagentMolar Eq.
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate1.0
Cyclohexanone1.2
Sodium triacetoxyborohydride2.0
Acetic Acid1.1
DichloromethaneSolvent

Table 3: Expected Quantitative Data

Carbonyl SubstrateProduct NameTypical Yield (%)Purity (%)
Benzaldehydetert-Butyl 4-(1-(benzylamino)ethyl)piperidine-1-carboxylate75-90>95
Cyclohexanonetert-Butyl 4-(1-(cyclohexylamino)ethyl)piperidine-1-carboxylate60-80>95

Note: Yields and purity are dependent on reaction scale, purity of starting materials, and optimization of purification conditions.

Visualizations

The following diagrams illustrate the reductive amination pathway and the experimental workflow.

Reductive_Amination_Pathway Amine tert-Butyl 4-(1-aminoethyl) piperidine-1-carboxylate Iminium Iminium Ion Intermediate Amine->Iminium + Carbonyl Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Iminium Product N-Alkylated Product Iminium->Product + Reducer AcOH Acetic Acid (Catalyst) AcOH->Iminium facilitates Reducer NaBH(OAc)3 Reducer->Product reduces

Caption: Reaction pathway of reductive amination.

Experimental_Workflow A 1. Reaction Setup (Amine + Carbonyl in DCM) B 2. Imine Formation (Add Acetic Acid, Stir) A->B C 3. Reduction (Add NaBH(OAc)3) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Workup (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: Experimental workflow for reductive amination.

Amide Coupling Conditions for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amide coupling of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate with various carboxylic acids. The information compiled herein is intended to guide researchers in selecting optimal conditions and executing successful amide bond formations, a critical transformation in medicinal chemistry and drug development.

Introduction

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. The formation of an amide bond by coupling its primary amine with a carboxylic acid is a key step in the elaboration of this scaffold. The selection of appropriate coupling reagents, bases, solvents, and reaction conditions is crucial for achieving high yields, minimizing side reactions, and ensuring the purity of the final product. This document outlines several common and effective protocols for this transformation.

Data Summary of Amide Coupling Conditions

The following table summarizes various reported and representative conditions for the amide coupling of amines, including derivatives of aminopiperidine, providing a comparative overview of different methodologies. This data is intended to serve as a starting point for reaction optimization.

Carboxylic AcidCoupling Reagent(s)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-(tert-Butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acidHATUDIPEADMA202444.5[US Patent US10059714B2]
4-(tert-Butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acidEDC, HOBt-DMFRT16N/A[US Patent US10059714B2]
Generic R-COOHT3P®PyridineEtOAcRT2-4>95Representative
Generic R-COOHCOMUDIPEADMFRT1-3HighRepresentative

N/A: Not available in the cited source. RT: Room Temperature. N/A: Data not available in the cited source. Representative: These conditions are based on general knowledge of the coupling reagent's performance and may require optimization for the specific substrate.

Experimental Protocols

Detailed methodologies for common amide coupling reactions are provided below.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for rapid reaction times and suppression of racemization.

Materials:

  • tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

  • Carboxylic acid of interest

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amine.

Materials:

  • tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

  • Carboxylic acid of interest

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (2.0-3.0 eq) to the mixture.

  • Add EDC·HCl (1.2 eq) in one portion to the stirring solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM or EtOAc.

  • Wash the organic phase sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Amide Coupling Workflow

The following diagram illustrates the general workflow for a typical amide coupling reaction.

AmideCouplingWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product CarboxylicAcid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid CarboxylicAcid->Activation Amine tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Quench Aqueous Workup Coupling->Quench Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification FinalProduct Purified Amide Purification->FinalProduct

Caption: General workflow of an amide coupling reaction.

Logical Relationship of Coupling Reagents

The diagram below shows the classification and relationship between common amide coupling reagents.

CouplingReagents cluster_carbodiimides Carbodiimides cluster_uronium Uronium/Aminium Salts cluster_phosphonium Phosphonium Salts cluster_other Other CouplingReagents Amide Coupling Reagents EDC EDC CouplingReagents->EDC DCC DCC CouplingReagents->DCC DIC DIC CouplingReagents->DIC HATU HATU CouplingReagents->HATU HBTU HBTU CouplingReagents->HBTU TBTU TBTU CouplingReagents->TBTU COMU COMU CouplingReagents->COMU PyBOP PyBOP CouplingReagents->PyBOP PyAOP PyAOP CouplingReagents->PyAOP T3P T3P® CouplingReagents->T3P

Caption: Classification of common amide coupling reagents.

Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This powerful reaction enables the coupling of aryl halides with a wide range of amines, including the chiral primary amine, tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate. The resulting N-aryl piperidine derivatives are valuable building blocks in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

The protocols outlined below are designed to be a starting point for researchers, offering a general framework that can be optimized for specific aryl halides and desired reaction scales.

General Reaction Scheme

The Buchwald-Hartwig amination involves the palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a base. The general transformation is depicted below:

Where:

  • Ar-X : Aryl halide (X = I, Br, Cl) or triflate (OTf)

  • H₂N-R : Amine, in this case, tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate

  • Pd catalyst : A source of palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand : Typically a bulky, electron-rich phosphine ligand like XPhos, RuPhos, or a biphenyl-based ligand.

  • Base : A non-nucleophilic base, commonly a metal alkoxide like sodium tert-butoxide (NaOtBu) or a carbonate like cesium carbonate (Cs₂CO₃).

  • Solvent : Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Data Presentation: A Survey of Reaction Conditions

While specific examples for the Buchwald-Hartwig amination of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate are not extensively documented in publicly available literature, the following table provides a summary of typical conditions successfully employed for the coupling of various aryl halides with primary amines, which can serve as a strong starting point for optimization.

Aryl Halide (Ar-X)Amine (H₂N-R)Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromotoluene(R)-1-PhenylethylaminePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001695General Protocol
4-Chlorobenzonitrile(S)-α-MethylbenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane1102488General Protocol
1-Bromo-4-methoxybenzeneBenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)Toluene1001892General Protocol
2-BromopyridineCyclohexylaminePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Dioxane1001290General Protocol

Experimental Protocols

The following protocols provide a detailed methodology for performing the Buchwald-Hartwig amination.

Protocol 1: General Procedure for the Amination of Aryl Bromides

This protocol is a general starting point for the coupling of an aryl bromide with tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Materials:

  • Aryl bromide (1.0 mmol)

  • tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask or sealed reaction vial, add the aryl bromide, tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (nitrogen or argon).

  • Add anhydrous toluene to the flask.

  • Seal the flask and stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the Celite® pad with the same organic solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperidine derivative.

Protocol 2: Microwave-Assisted Amination of Aryl Chlorides

For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times.

Materials:

  • Aryl chloride (0.5 mmol)

  • tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (0.6 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) (0.02 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (0.75 mmol)

  • Anhydrous 1,4-dioxane (3 mL)

  • Microwave reactor and appropriate reaction vials

Procedure:

  • In a microwave reaction vial, combine the aryl chloride, tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, Pd(OAc)₂, RuPhos, and cesium carbonate.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 30-90 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Amine, Pd Catalyst, Ligand, Base solvent Add Anhydrous Solvent reagents->solvent react Heat under Inert Atmosphere solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor filter Filter through Celite® monitor->filter extract Solvent Extraction (if necessary) filter->extract concentrate Concentrate in vacuo extract->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanistic pathway.

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(NH₂R)L₂]⁺X⁻ oa_complex->amine_complex Ligand Exchange (H₂N-R) amido_complex Ar-Pd(II)(NHR)L₂ amine_complex->amido_complex Deprotonation (-HX, Base) amido_complex->pd0 Reductive Elimination product Ar-NHR amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Synthesis of PROTACs Using tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate linker. This piperidine-based linker offers a semi-rigid scaffold, which can be advantageous for optimizing the ternary complex formation between the target protein and the E3 ubiquitin ligase, a critical step in PROTAC-mediated protein degradation.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, tagging it for degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule.

The linker plays a crucial role in PROTAC efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule. The tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate linker provides a balance of flexibility and rigidity, which can be beneficial for achieving potent and selective protein degradation.

Data Presentation: Efficacy of BRD4-Targeting PROTACs with Piperidine/Piperazine Linkers

While specific degradation data for a PROTAC synthesized with tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is not publicly available, the following table summarizes the performance of well-characterized BRD4-targeting PROTACs that utilize piperidine or piperazine-based linkers. This data provides a valuable benchmark for researchers developing novel PROTACs with similar linker architectures.

PROTAC NameE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
MZ1VHLPEG-based~25>90HeLa
ARV-825CereblonPiperazine-based<1>95RS4;11
dBET1CereblonPiperazine-based~4>95MV4;11
PROTAC 1 CereblonPiperazine-based>1000<20HeLa
PROTAC 2 CereblonPiperazine-based15>95HeLa
PROTAC 3 CereblonPiperazine-based45>95HeLa

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. Data for MZ1, ARV-825, and dBET1 are widely reported in the literature. Data for PROTACs 1, 2, and 3 are from a comparative study on piperazine-based linkers, highlighting the impact of linker length and composition on degradation efficiency.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of a hypothetical BRD4-targeting PROTAC using tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate as the linker. The synthesis involves a convergent approach, where the linker is coupled to the BRD4 inhibitor (JQ1-acid) and the E3 ligase ligand (Pomalidomide) sequentially.

Protocol 1: Amide Coupling of JQ1-acid with tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

This protocol describes the formation of an amide bond between the carboxylic acid of JQ1 and the primary amine of the piperidine linker.

Materials:

  • JQ1-carboxylic acid

  • tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-linker conjugate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Boc Deprotection of the JQ1-Linker Conjugate

This step removes the tert-Butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.

Materials:

  • JQ1-linker conjugate (from Protocol 1)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the JQ1-linker conjugate (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, carefully neutralize the excess TFA with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected JQ1-linker amine. This product is often used in the next step without further purification.

Protocol 3: Final Amide Coupling with Pomalidomide-acid

This final step couples the deprotected JQ1-linker amine with a carboxylic acid-functionalized Pomalidomide derivative to yield the final PROTAC.

Materials:

  • Deprotected JQ1-linker amine (from Protocol 2)

  • Pomalidomide-carboxylic acid derivative

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative reverse-phase HPLC system

Procedure:

  • To a solution of the Pomalidomide-carboxylic acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add a solution of the deprotected JQ1-linker amine (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC directly from the reaction mixture using preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

  • Thoroughly characterize the final PROTAC by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and determine its purity by analytical HPLC.

Mandatory Visualizations

Signaling Pathway of BRD4 Degradation

BRD4_Degradation_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_Downstream_Effects Downstream Cellular Effects PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation cMyc_Expression Decreased c-Myc Expression Degradation->cMyc_Expression Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow JQ1_acid JQ1-carboxylic acid Coupling1 Protocol 1: Amide Coupling JQ1_acid->Coupling1 Linker tert-Butyl 4-(1-aminoethyl) piperidine-1-carboxylate Linker->Coupling1 Pomalidomide_acid Pomalidomide-acid Coupling2 Protocol 3: Final Amide Coupling Pomalidomide_acid->Coupling2 JQ1_Linker_Boc JQ1-Linker (Boc-protected) Coupling1->JQ1_Linker_Boc Deprotection Protocol 2: Boc Deprotection JQ1_Linker_Boc->Deprotection JQ1_Linker_NH2 JQ1-Linker (amine) Deprotection->JQ1_Linker_NH2 JQ1_Linker_NH2->Coupling2 Final_PROTAC Final BRD4 PROTAC Coupling2->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

Caption: Convergent synthesis workflow for a BRD4-targeting PROTAC.

References

Application Note: Chiral Separation of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the enantioselective separation of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, a chiral building block of significant interest in pharmaceutical synthesis. The developed protocol utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP) to achieve baseline resolution of the (R) and (S) enantiomers. This method is suitable for routine purity checks, quality control, and small-scale preparative separations in research and drug development settings.

Introduction

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate possesses a stereogenic center at the α-carbon of the aminoethyl side chain, leading to the existence of two enantiomers. The ability to resolve and quantify these enantiomers is essential for ensuring the stereochemical integrity of drug candidates. Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a diverse range of chiral compounds, including N-Boc protected amines.[1][2] This application note presents a detailed protocol for the chiral separation of the enantiomers of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate using a cellulose-based CSP under normal phase conditions. The addition of a basic modifier to the mobile phase is crucial for achieving good peak shape and optimal separation.[1]

Experimental Workflow

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition and Analysis prep_sample Dissolve Racemic Standard in Mobile Phase hplc_system Equilibrate HPLC System with Mobile Phase prep_sample->hplc_system prep_mobile Prepare Hexane/IPA/DEA Mobile Phase prep_mobile->hplc_system inject_sample Inject Sample onto Chiral Column hplc_system->inject_sample run_hplc Isocratic Elution inject_sample->run_hplc detect UV Detection at 210 nm run_hplc->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Resolution and Enantiomeric Purity integrate->calculate

Figure 1. Experimental workflow for the chiral separation of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate enantiomers.

Experimental Protocols

1. Materials and Reagents:

  • Racemic tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

3. Chromatographic Conditions:

ParameterValue
Column Chiralcel® OD-H (or equivalent cellulose-based CSP)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

4. Protocol:

  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

    • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1.0 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25 °C and the UV detection wavelength to 210 nm.

    • Inject 10 µL of the prepared sample solution onto the column.

    • Acquire data for a sufficient time to allow for the elution of both enantiomers.

Results and Discussion

Under the specified chromatographic conditions, baseline separation of the two enantiomers is expected. The non-polar n-Hexane serves as the main solvent, while Isopropanol acts as the polar modifier to control retention. The addition of a small amount of Diethylamine is critical for suppressing the interaction of the basic amine groups of the analyte with residual silanols on the stationary phase, thereby improving peak shape and resolution. The UV detection at 210 nm is suitable for this compound which lacks a strong chromophore.

Table 1: Expected Chromatographic Data

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
Enantiomer 1tR1Tf1\multirow{2}{*}{> 1.5}
Enantiomer 2tR2Tf2

(Note: The elution order and exact retention times will need to be determined experimentally.)

Conclusion

The protocol described in this application note provides a reliable and reproducible HPLC method for the chiral separation of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate enantiomers. The use of a cellulose-based chiral stationary phase with a modified normal phase mobile phase is effective in achieving baseline resolution. This method can be readily implemented in analytical laboratories for the quality control and enantiomeric purity assessment of this important pharmaceutical intermediate. Further optimization of the mobile phase composition and temperature may be performed to enhance resolution or reduce analysis time if required.

References

Application Notes and Protocols for the Use of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate as a key building block in the synthesis of kinase inhibitors. The protocols are based on established synthetic methodologies for analogous compounds in the field of medicinal chemistry, particularly in the development of inhibitors for Bruton's tyrosine kinase (BTK), a critical mediator in B-cell signaling pathways.

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology and immunology. The piperidine moiety is a prevalent scaffold in many approved and investigational kinase inhibitors due to its favorable physicochemical properties and its ability to serve as a versatile anchor for various pharmacophoric elements. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a valuable bifunctional building block, featuring a primary amine for coupling to a kinase-hinge-binding core and a Boc-protected piperidine nitrogen that allows for further synthetic elaboration or can be deprotected in a final step.

This document outlines a representative synthetic protocol for a hypothetical Bruton's tyrosine kinase (BTK) inhibitor, demonstrating the application of this versatile building block.

Target Kinase: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, proliferation, and survival of B-cells.[1] Dysregulation of the BCR signaling pathway, often involving hyperactive BTK, is implicated in various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[1] Therefore, inhibiting BTK is a validated therapeutic strategy for treating these diseases.[2]

B-Cell Receptor (BCR) Signaling Pathway Involving BTK

The following diagram illustrates the central role of BTK in the BCR signaling cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor Inhibitor->BTK inhibits

Caption: Role of BTK in the B-Cell Receptor signaling pathway.

Synthesis of a Representative BTK Inhibitor

The following is a representative, multi-step synthesis of a hypothetical BTK inhibitor, designated as BTK-Inhibitor-1 , utilizing tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate. The synthesis involves an initial nucleophilic aromatic substitution reaction followed by Boc deprotection.

Overall Reaction Scheme

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Synthetic Steps cluster_product Final Product A tert-Butyl 4-(1-aminoethyl) piperidine-1-carboxylate Step1 Step 1: Coupling Reaction A->Step1 B 4-amino-3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidine B->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 C BTK-Inhibitor-1 Step2->C

Caption: General synthetic workflow for BTK-Inhibitor-1.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(1-((3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)piperidine-1-carboxylate (Intermediate 1)

This step involves the nucleophilic aromatic substitution of a suitable pyrazolopyrimidine core with the primary amine of the piperidine building block.

  • Materials:

    • tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.0 mmol, 1.0 equiv)

    • 4-Chloro-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol, 1.0 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

    • N-Methyl-2-pyrrolidone (NMP) (10 mL)

    • Standard glassware for organic synthesis under an inert atmosphere

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol) and NMP (5 mL).

    • Add tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.0 mmol) to the solution.

    • Add DIPEA (3.0 mmol) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield Intermediate 1.

Step 2: Synthesis of 1-(4-((1-(piperidin-4-yl)ethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (BTK-Inhibitor-1)

This final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final inhibitor.

  • Materials:

    • Intermediate 1 (from Step 1) (1.0 mmol, 1.0 equiv)

    • Trifluoroacetic acid (TFA) (10.0 mmol, 10.0 equiv)

    • Dichloromethane (DCM) (10 mL)

    • Saturated sodium bicarbonate solution

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Intermediate 1 (1.0 mmol) in DCM (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add TFA (10.0 mmol) dropwise to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude final product, BTK-Inhibitor-1.

    • If necessary, the product can be further purified by preparative HPLC.

Data Presentation

The following tables present representative data for kinase inhibitors synthesized using similar piperidine-based scaffolds. This data is for illustrative purposes to demonstrate the potential efficacy and properties of inhibitors derived from tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Table 1: Synthetic Yields

StepProductStarting MaterialTypical Yield (%)
1Intermediate 1tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate60-75
2BTK-Inhibitor-1Intermediate 185-95

Table 2: Biological Activity of Representative BTK Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell-based Assay (IC₅₀, nM)
BTK-Inhibitor-1 (Hypothetical) BTK1-1010-50
Reference Inhibitor ABTK525
Reference Inhibitor BBTK215

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a highly useful and versatile building block for the synthesis of kinase inhibitors. Its primary amine allows for straightforward coupling to various heterocyclic core structures that are common in kinase inhibitor design. The Boc-protected piperidine provides a handle for modulating solubility and other pharmacokinetic properties. The protocols and data presented here serve as a guide for researchers in the design and synthesis of novel kinase inhibitors targeting BTK and other kinases, contributing to the advancement of targeted therapies.

References

Application Note: Efficient Boc Deprotection of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate using Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals. Its popularity stems from its stability under various conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for the cleavage of the Boc group. This application note provides a detailed protocol for the deprotection of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate to yield 4-(1-aminoethyl)piperidine, a valuable building block in medicinal chemistry. The protocol outlines the reaction conditions, work-up procedure, and characterization of the final product.

Reaction Principle

The Boc deprotection mechanism is initiated by the protonation of the carbamate oxygen of the Boc group by trifluoroacetic acid. This is followed by the cleavage of the tert-butyl group as a stable tert-butyl cation, which is then quenched or deprotonates to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine as its trifluoroacetate salt. Subsequent basic work-up neutralizes the salt to provide the desired free amine.[1][2]

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the Boc deprotection of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Materials:

  • tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.1 M solution). Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Work-up:

    • Dissolve the residue in water.

    • Carefully add saturated aqueous NaHCO₃ solution to the aqueous layer until the pH is basic (pH > 8), as confirmed by pH paper or a pH meter. Be cautious as CO₂ evolution will cause foaming.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-(1-aminoethyl)piperidine as an oil or solid. The product can be further purified by distillation or crystallization if necessary.

Data Presentation

The following table summarizes the quantitative data for a typical Boc deprotection of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

ParameterValue
Starting Materialtert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Molecular Weight of Starting Material228.33 g/mol
Amount of Starting Material1.0 g (4.38 mmol)
SolventDichloromethane (DCM)
Solvent Volume44 mL
ReagentTrifluoroacetic Acid (TFA)
Reagent Volume3.2 mL (43.8 mmol, 10 eq)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 hours
Product4-(1-aminoethyl)piperidine
Molecular Weight of Product128.22 g/mol
Theoretical Yield0.56 g
Actual Yield0.51 g
Percent Yield91%
Purity (by GC-MS or NMR)>95%

Visualizations

Reaction Scheme:

Caption: Boc deprotection of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Experimental Workflow:

Workflow start Dissolve Starting Material in DCM cool Cool to 0 °C start->cool add_tfa Add TFA cool->add_tfa react React at RT for 2h add_tfa->react concentrate1 Concentrate in vacuo react->concentrate1 dissolve_h2o Dissolve in Water concentrate1->dissolve_h2o basify Basify with NaHCO3 dissolve_h2o->basify extract Extract with DCM basify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 product Isolated Product concentrate2->product

Caption: Experimental workflow for Boc deprotection.

Safety Precautions

Trifluoroacetic acid (TFA) is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended for high volumes), safety goggles, and a lab coat.[3]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Storage: Store TFA in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and metals.[4]

  • Disposal: Dispose of TFA waste according to institutional and local regulations.

Conclusion

The protocol described in this application note provides an efficient and reliable method for the Boc deprotection of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate using trifluoroacetic acid. The procedure is straightforward, high-yielding, and can be readily implemented in a standard laboratory setting. Adherence to the safety precautions outlined is essential for the safe handling of trifluoroacetic acid.

References

Application Note: Selective Boc Deprotection of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in multi-step organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its stability under various conditions and its facile removal under acidic conditions make it highly valuable. This document provides a detailed protocol for the selective deprotection of the Boc group from tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate using a solution of hydrogen chloride (HCl) in 1,4-dioxane. This method is efficient, rapid, and highly selective, yielding the corresponding dihydrochloride salt, which is often a crystalline solid that is easy to handle and purify.[1][2] The use of 4M HCl in dioxane is a widely adopted method for cleaving Boc groups, offering excellent yields and selectivity, particularly for removing N-Boc groups in the presence of other acid-sensitive functionalities like tert-butyl esters.[3][4][5][6]

The substrate, tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, is a bifunctional molecule with a Boc-protected secondary amine within the piperidine ring and a free primary amine on the side chain. The protocol described herein focuses on the removal of the Boc group to liberate the piperidine nitrogen, resulting in 4-(1-aminoethyl)piperidine, which is isolated as its dihydrochloride salt.

Reaction Principle and Selectivity

The deprotection is an acid-catalyzed process. The reaction proceeds via protonation of the carbamate oxygen, followed by the elimination of a stable tert-butyl cation and the release of carbon dioxide to yield the free amine.[7] The tert-butyl cation is typically scavenged by any available nucleophile in the reaction medium.

Using 4M HCl in dioxane at room temperature provides high selectivity for N-Boc deprotection.[3][6] The reaction is generally complete within 30 minutes to a few hours.[4][8] The product, 4-(1-aminoethyl)piperidine, contains two basic nitrogen atoms and is isolated as a stable dihydrochloride salt upon reaction completion.[9]

Figure 1: Overall reaction scheme for the Boc deprotection.

Quantitative Data Summary

While specific yield and purity data for the deprotection of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate are not extensively published, the reaction is analogous to standard procedures for Boc deprotection of similar piperidine derivatives and N-Boc protected amines. The following table summarizes typical experimental parameters and expected outcomes based on established protocols.[1][2][4]

ParameterValue / ConditionReference
Reagent 4M Hydrogen Chloride in 1,4-Dioxane[1][3]
Equivalents of HCl 3 - 10 equivalents[1][2]
Solvent 1,4-Dioxane or Methanol[1][2]
Temperature 0 °C to Room Temperature[4][6]
Reaction Time 30 minutes - 4 hours[1][4]
Typical Yield > 90%[4]
Product Form Dihydrochloride salt[1][9]
Work-up Precipitation with diethyl ether or evaporation[1][2]

Detailed Experimental Protocol

This protocol details the procedure for the selective removal of the N-Boc group from tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Materials:

  • tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (CAS 455267-29-5)

  • 4M HCl in 1,4-Dioxane (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane (approx. 5-10 mL per gram of substrate).

  • Acid Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). While stirring, add the 4M HCl in 1,4-dioxane solution (3-5 equiv.) to the flask at room temperature.[1] A precipitate may form during the addition or shortly after.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Product Isolation: Upon completion, two primary methods can be used for isolation:

    • Method A (Precipitation): Add anhydrous diethyl ether to the reaction mixture to induce or complete the precipitation of the hydrochloride salt product.[1] Stir for 15-30 minutes, then collect the solid by vacuum filtration.

    • Method B (Evaporation): Remove the solvent and excess HCl under reduced pressure using a rotary evaporator.[2] The resulting solid or residue is the crude hydrochloride salt.

  • Purification: Wash the filtered solid with cold diethyl ether to remove any non-polar impurities. Dry the white to off-white solid product under vacuum. The product, 4-(1-aminoethyl)piperidine dihydrochloride, is typically of high purity and can be used in subsequent steps without further purification.

Figure 2: Experimental workflow for Boc deprotection.

Mechanism of Deprotection

The acid-catalyzed deprotection of the Boc group follows a well-established E1 elimination mechanism.

start Boc-Protected Amine protonation Step 1: Protonation Carbonyl oxygen is protonated by HCl. start->protonation + H+ intermediate1 Protonated Carbamate protonation->intermediate1 elimination Step 2: Elimination Loss of the amine group to form a stable tert-butyl cation and carbamic acid. intermediate1->elimination intermediate2 tert-Butyl Cation + Carbamic Acid elimination->intermediate2 decomposition Step 3: Decomposition Carbamic acid spontaneously decomposes to CO2 and the free amine. intermediate2->decomposition product Deprotected Amine (as HCl salt) + CO2 + Isobutylene decomposition->product

Figure 3: Logical diagram of the Boc deprotection mechanism.

Safety Precautions

  • Hydrogen chloride in dioxane is corrosive and toxic. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Avoid inhalation and contact with skin.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

This protocol provides a reliable and efficient method for the selective deprotection of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, a key transformation for accessing versatile building blocks in drug discovery and development.

References

Application Notes and Protocols: Large-Scale Synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate and its derivatives. This class of compounds serves as a crucial building block in the development of a wide array of therapeutic agents due to its versatile chemical structure.[1] The protocols outlined below are designed to be scalable for industrial production, focusing on efficiency, safety, and yield.

Introduction

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate derivatives are key intermediates in modern drug discovery.[1] Their piperidine core is a prevalent scaffold in many biologically active molecules. The Boc-protected amine allows for selective functionalization, making it an invaluable tool for medicinal chemists. These intermediates are integral to the synthesis of advanced therapeutics, and a reliable, scalable synthetic route is essential for advancing new drug candidates from the laboratory to clinical trials.[1]

Synthetic Pathways Overview

The synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate typically originates from commercially available 4-piperidone derivatives. The general strategy involves the formation of the 1-aminoethyl side chain and subsequent protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. Several routes can be envisioned, with the choice often depending on the desired stereochemistry and the scale of the reaction.

A common approach involves the reductive amination of a suitable ketone precursor. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A 1-Boc-4-piperidone B Intermediate Imine/Enamine A->B Reaction with Nitroethane C tert-Butyl 4-(1-nitroethyl)piperidine-1-carboxylate B->C Reduction D tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate C->D Reduction of Nitro Group

Caption: Generalized synthetic workflow for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related piperidine derivatives and are optimized for large-scale production.

Protocol 1: Synthesis of tert-Butyl 4-hydrazinopiperidine-1-carboxylate

This protocol details the synthesis of a key intermediate, tert-butyl 4-hydrazinopiperidine-1-carboxylate, which can be further functionalized.

Materials:

  • 1-Boc-4-piperidone

  • Hydrazine hydrate

  • Ethanol

  • Methanol

  • Sodium borohydride

  • Dichloromethane

  • Sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, dissolve 1-Boc-4-piperidone (20.0 g, 100 mmol) in ethanol (180 mL) at room temperature.[2]

  • Add hydrazine hydrate (100 mL, 2 mol) to the solution and stir the reaction mixture overnight at room temperature.[2]

  • Add methanol (180 mL) and cool the reaction mixture to 0-5 °C.[2]

  • Slowly add sodium borohydride (14.2 g, 375 mmol) in portions, maintaining the temperature between 0-5 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.[2]

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.[2]

  • To the residue, add dichloromethane and wash with water.[2]

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield tert-butyl 4-hydrazinopiperidine-1-carboxylate.[2]

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
1-Boc-4-piperidone199.2720.0100
Hydrazine hydrate50.06~100~2000
Sodium borohydride37.8314.2375

Table 1: Reactant quantities for the synthesis of tert-butyl 4-hydrazinopiperidine-1-carboxylate.

Yield: Approximately 18.9 g (88%).[2]

Protocol 2: General Procedure for Reductive Alkylation

This protocol describes a general method for the reductive alkylation of a secondary amine, which can be applied to derivatives of the target compound.

Materials:

  • Secondary amine precursor

  • Formalin or Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

Procedure:

  • Dissolve the secondary amine precursor in the chosen solvent.

  • Add the aldehyde (formalin or acetaldehyde).

  • Slowly add sodium triacetoxyborohydride to the mixture.

  • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

ReagentFunction
Formalin/AcetaldehydeAlkylating agent
Sodium triacetoxyborohydrideReducing agent

Table 2: Reagents for reductive alkylation.

Data Presentation

The following table summarizes typical yields and conditions for key transformations in the synthesis of piperidine derivatives.

Starting MaterialReactionReagentsSolventYield (%)Reference
1-Boc-4-piperidoneHydrazine formation and reductionHydrazine hydrate, NaBH₄Ethanol, Methanol88[2]
Piperidine-4-spiro-5'-hydantoinBoc-protectionDi-tert-butyl dicarbonate, DMAP, TriethylamineTHF83-90[3]
Benzyl 4-oxopiperidine-1-carboxylateDehydrogenationIBX, NMODMSO83[4]
Cbz-protected dihydropyridineConjugate additionPhenylboronic acid, [Rh(cod)₂]BF₄Dioxane/KOH71[4]

Table 3: Summary of reaction conditions and yields for related piperidine syntheses.

Logical Relationships in Synthesis Planning

The selection of a synthetic route is governed by several factors including cost of starting materials, desired stereochemistry, and scalability. The following diagram illustrates the decision-making process.

G Start Define Target Molecule (Stereochemistry, Purity) Route_Selection Evaluate Synthetic Routes Start->Route_Selection Route_A Route A: Reductive Amination Route_Selection->Route_A Achiral/Racemic Route_B Route B: From Chiral Precursor Route_Selection->Route_B Stereospecific Route_C Route C: Other Methods Route_Selection->Route_C Novelty/Cost Optimization Optimize Reaction Conditions (Scale-up) Route_A->Optimization Route_B->Optimization Route_C->Optimization Analysis Analyze Product (Purity, Yield) Optimization->Analysis Analysis->Optimization Re-optimize Final_Product Final Product Analysis->Final_Product Meets Specs

Caption: Decision workflow for synthetic route selection.

Purification and Characterization

For large-scale synthesis, purification methods must be efficient and scalable.

Purification:

  • Crystallization: Often the most cost-effective method for purification of solid products. The choice of solvent system is critical and requires optimization.

  • Column Chromatography: While effective, it can be costly and time-consuming on a large scale. It is typically reserved for the purification of key intermediates where high purity is essential.[4]

  • Distillation: Suitable for liquid products or intermediates.

Characterization: Standard analytical techniques should be employed to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and intermediates.

Safety Considerations

  • Reagent Handling: Many reagents used in these syntheses are hazardous. For example, sodium borohydride is flammable and reacts with water. Hydrazine hydrate is toxic and corrosive. Always consult the Safety Data Sheet (SDS) before handling any chemical.

  • Reaction Conditions: Some reactions may be exothermic and require careful temperature control, especially on a large scale.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and gloves, must be worn at all times.

  • Ventilation: All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: Solid-Phase Synthesis Applications of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate in solid-phase synthesis (SPS). This versatile building block is particularly valuable in the construction of peptidomimetics and other complex organic molecules. Its piperidine core introduces conformational rigidity, which can be crucial for enhancing biological activity and specificity. The Boc-protected amine allows for selective deprotection and further derivatization, making it a powerful tool in combinatorial chemistry and drug discovery.

The primary application of this reagent lies in solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu strategy.[1] This methodology offers a robust and efficient way to assemble peptide chains on a solid support, simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[2][3]

Core Principles of Application
  • Introduction of Conformational Constraint: The rigid piperidine scaffold can induce specific secondary structures, such as β-turns, in peptide chains, which is often critical for molecular recognition and biological function.[4]

  • Scaffold for Peptidomimetics: This building block serves as a non-natural amino acid surrogate, enabling the synthesis of peptidomimetics with improved pharmacokinetic properties.

  • Site for Further Diversification: The piperidine nitrogen, after Boc-deprotection, offers a handle for further chemical modifications, allowing for the creation of diverse molecular architectures.[4]

Experimental Protocols

Protocol 1: Incorporation of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate into a Peptide Chain via Fmoc-SPPS

This protocol details the manual solid-phase synthesis of a peptide incorporating the title compound using standard Fmoc/tBu chemistry on a Rink Amide resin.[4]

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)[5]

  • tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[6]

  • Diethyl ether

Procedure:

  • Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel and swell in DMF for at least 30 minutes.[4]

  • Fmoc Deprotection (for pre-loaded resin):

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.[1]

    • Drain and repeat the piperidine treatment for another 10-15 minutes.[1]

    • Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and DMF (3 times).

  • Coupling of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate:

    • In a separate vial, dissolve tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (colorless beads) indicates complete coupling.[1]

    • If the Kaiser test is positive, continue the coupling for another 1-2 hours or consider a double coupling.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent Fmoc-protected amino acids in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes typical quantitative data for solid-phase peptide synthesis cycles. Actual yields and purities will vary depending on the specific peptide sequence and synthesis conditions.

ParameterTypical ValueReference
Resin Loading0.4 - 0.8 mmol/g[2]
Coupling Efficiency (per step)>99%[1]
Overall Crude Peptide Purity (HPLC)70 - 95%[6]
Final Yield (after purification)10 - 40%[7]

Visualizations

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Building Block + HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat n-1 Cycles Wash2->Repeat Elongation Repeat->Deprotection Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Repeat->Final_Cleavage Final Step Purification Purified Peptide Final_Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a building block.

Logic_Diagram BuildingBlock tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Application Incorporation into Peptide Backbone via SPPS BuildingBlock->Application Feature1 Introduces Conformational Rigidity (Piperidine Core) Application->Feature1 Feature2 Enables Further Diversification (Boc-Protected Amine) Application->Feature2 Outcome1 Enhanced Biological Activity/ Specificity Feature1->Outcome1 Outcome2 Creation of Peptidomimetics Feature1->Outcome2 Outcome3 Generation of Compound Libraries Feature2->Outcome3

Caption: Rationale for using the piperidine building block in peptidomimetic design.

References

Troubleshooting & Optimization

Technical Support Center: Reductive Amination with tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reductive amination reactions involving tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of secondary amines using this sterically hindered primary amine.

Frequently Asked Questions (FAQs)

Q1: My reductive amination with tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is failing or giving very low yields. What are the common causes?

A1: Low or no yield in the reductive amination of a sterically hindered amine like tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate can stem from several factors. The primary challenge is often inefficient imine or iminium ion formation due to steric hindrance.[1][2][3] Other potential causes include decomposition of the reducing agent, unfavorable reaction equilibrium, or competing side reactions.

Potential Causes for Low Yield:

  • Inefficient Imine/Iminium Ion Formation: The bulky tert-butyl and piperidine groups can sterically hinder the initial nucleophilic attack of the amine on the carbonyl carbon. This is especially problematic with sterically demanding ketones.[4][5]

  • Unfavorable Equilibrium: The formation of the hemiaminal and subsequent dehydration to the imine is a reversible process. Without removal of water, the equilibrium may favor the starting materials.[6]

  • Decomposition of Reducing Agent: Sodium triacetoxyborohydride (STAB), a common reagent for this reaction, is moisture-sensitive and can decompose if exposed to water or protic solvents like methanol.[7][8][9]

  • Sub-optimal pH: The reaction requires a mildly acidic environment (pH 4-6) to facilitate both the protonation of the carbonyl group and the dehydration step. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If it is too high, the dehydration of the hemiaminal will be slow.

  • Reduction of the Carbonyl Starting Material: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone starting material before imine formation is complete, leading to the formation of alcohol byproducts.[9][10]

Q2: I am observing significant amounts of unreacted starting materials. How can I drive the reaction to completion?

A2: To drive the reaction forward, focus on optimizing the conditions for imine formation. Given the steric hindrance of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, allowing sufficient time for the imine to form before adding the reducing agent can be beneficial.

Strategies to Improve Conversion:

  • Stepwise (Indirect) Approach: Consider a two-step procedure where the imine is formed first, followed by reduction.[11] This can be achieved by mixing the amine and carbonyl compound in a suitable solvent, with a dehydrating agent, for a period before introducing the reducing agent.

  • Use of a Dehydrating Agent: Adding molecular sieves (3Å or 4Å) can help to remove the water generated during imine formation, thus shifting the equilibrium towards the product.[2]

  • Addition of a Catalytic Amount of Acid: A small amount of acetic acid is often used to catalyze imine formation, particularly with ketones.[12]

  • Increase Reaction Time and/or Temperature: For sluggish reactions involving hindered substrates, extending the reaction time or moderately increasing the temperature can improve conversion. However, be mindful that higher temperatures can also promote side reactions.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally preferred, especially when using moisture-sensitive reagents like STAB.[8][9]

Q3: How do I choose the right reducing agent for my reaction with this bulky amine?

A3: The choice of reducing agent is critical for a successful reductive amination. For one-pot reactions, a mild and selective reducing agent is necessary to avoid the reduction of the starting carbonyl compound.

Comparison of Common Reducing Agents:

Reducing AgentKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (STAB) Mild and selective for imines/iminium ions over aldehydes and ketones.[7][13] Moisture-sensitive.[8] Often the preferred reagent for one-pot reactions.[14]DCM, DCE, THF
Sodium Cyanoborohydride (NaBH₃CN) Mildly reducing and effective at a slightly acidic pH.[10] Selective for iminium ions. Toxic byproducts (cyanide) are a concern.[13]Methanol, Ethanol
Sodium Borohydride (NaBH₄) Stronger reducing agent that can reduce both the imine and the carbonyl starting materials.[9][10] Best used in a two-step (indirect) procedure after imine formation is complete.Methanol, Ethanol

For the reductive amination of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, Sodium Triacetoxyborohydride (STAB) is generally the recommended choice for a one-pot procedure due to its high selectivity and safety profile.[8][13]

Q4: I am seeing an unexpected side product in my reaction. What could it be?

A4: The most common side product is the alcohol resulting from the reduction of the carbonyl starting material. Another possibility, though less common with primary amines, is over-alkylation to form a tertiary amine if the newly formed secondary amine reacts with another molecule of the carbonyl compound.

Troubleshooting Side Products:

  • Alcohol Formation: This indicates that your reducing agent is too strong or that the reduction of the carbonyl is faster than imine formation. Switch to a milder reducing agent like STAB or use a two-step procedure with NaBH₄.[10]

  • Over-alkylation: This is more of a concern when using ammonia or primary amines with unhindered aldehydes. The steric bulk of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate generally minimizes this side reaction. If it does occur, using a slight excess of the amine can help.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline for the direct reductive amination of a ketone with tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Materials:

  • Ketone (1.0 eq.)

  • tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.0-1.2 eq.)

  • Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 0.1-1.0 eq. for slow reactions)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone and tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

  • Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

  • If the ketone is particularly hindered, add acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel as needed.

Protocol 2: Two-Step (Indirect) Reductive Amination using Sodium Borohydride

This protocol is advantageous when dealing with less reactive carbonyl compounds or when using the less selective but more economical sodium borohydride.

Step A: Imine Formation

  • In a round-bottom flask, dissolve the ketone (1.0 eq.) and tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.0 eq.) in methanol or toluene.

  • Add activated 4Å molecular sieves to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-4 hours, or until imine formation is deemed complete by TLC or NMR analysis.

  • Filter off the molecular sieves and concentrate the solvent under reduced pressure to obtain the crude imine.

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or DCM (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Reductive Amination Workflow

G cluster_start Starting Materials cluster_imine Imine Formation (Reversible) cluster_reduction Reduction Amine tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product Secondary Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product Hydride Addition

Caption: General workflow for a one-pot reductive amination reaction.

Troubleshooting Decision Tree

G Start Low or No Product Yield CheckSM Check for unreacted starting materials by TLC/LC-MS Start->CheckSM SM_Present Starting Materials Present? CheckSM->SM_Present SM_Absent Starting Materials Absent? CheckSM->SM_Absent TroubleshootImine Focus on Imine Formation: - Add dehydrating agent (mol. sieves) - Add catalytic acid (AcOH) - Increase reaction time/temp - Switch to a two-step protocol SM_Present->TroubleshootImine Yes TroubleshootReduction Focus on Reduction Step: - Check reducing agent quality/activity - Ensure anhydrous conditions (for STAB) - Increase equivalents of reducing agent SM_Present->TroubleshootReduction No Decomposition Consider reagent decomposition or other side reactions SM_Absent->Decomposition Yes AlcoholByproduct Alcohol byproduct observed? TroubleshootImine->AlcoholByproduct If still low yield SwitchReagent Switch to a milder reducing agent (STAB) or use a two-step protocol AlcoholByproduct->SwitchReagent Yes

Caption: Decision tree for troubleshooting failed reductive amination.

Reductive Amination Signaling Pathway (Mechanism)

G Amine Primary Amine (R-NH₂) Hemiaminal Hemiaminal (R'₂C(OH)NHR) Amine->Hemiaminal Nucleophilic Attack Carbonyl Ketone (R'₂C=O) Protonation Protonated Carbonyl (R'₂C=OH⁺) Carbonyl->Protonation + H⁺ Protonation->Hemiaminal ProtonatedHemiaminal Protonated Hemiaminal (R'₂C(OH₂⁺)NHR) Hemiaminal->ProtonatedHemiaminal + H⁺ Iminium Iminium Ion (R'₂C=NHR⁺) ProtonatedHemiaminal->Iminium - H₂O Product Secondary Amine (R'₂CH-NHR) Iminium->Product Hydride Hydride Source ([H]⁻ from STAB) Hydride->Product Hydride Attack

Caption: Simplified mechanism of acid-catalyzed reductive amination.

References

Technical Support Center: Amide Coupling with tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the amide coupling of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate?

A1: The primary side reactions encountered involve the primary amine and the chiral center of the molecule. These include:

  • Diacylation: The primary amine can react with two equivalents of the activated carboxylic acid, leading to the formation of a diacylated byproduct. This is more prevalent with highly reactive acylating agents or an excess of the carboxylic acid.

  • Epimerization: The stereocenter alpha to the amino group is susceptible to racemization, particularly under harsh basic conditions or with prolonged reaction times. This occurs via the deprotonation of the alpha-carbon.[1][2]

  • N-Acylurea Formation: When using carbodiimide coupling reagents like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove and reduces the yield of the desired amide.[3]

  • Side reactions involving the Boc-protecting group: While generally stable, the tert-butoxycarbonyl (Boc) group can be labile under strongly acidic conditions, which are sometimes used during workup or purification.[4][5]

Q2: My reaction yield is low. What are the likely causes and how can I improve it?

A2: Low yields in amide coupling reactions with this substrate can often be attributed to several factors:

  • Steric Hindrance: The bulky tert-butyl group and the piperidine ring can sterically hinder the approach of the activated carboxylic acid to the amine.[1][6]

  • Incomplete Activation of Carboxylic Acid: Insufficient coupling reagent or suboptimal activation time can lead to unreacted starting material.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and yield. For sterically hindered amines, elevated temperatures may be necessary.[6]

  • Amine Basicity: The basicity of the piperidine nitrogen can sometimes interfere with the reaction, although it is significantly attenuated by the Boc-protecting group.

Q3: How can I minimize epimerization of the chiral center?

A3: Minimizing epimerization is crucial when using a chiral form of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate. Key strategies include:

  • Choice of Coupling Reagent and Additives: Using coupling reagents known to suppress racemization, such as those combined with 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure), is recommended.[1] The combination of T3P (n-propanephosphonic acid anhydride) and pyridine has also been shown to be effective in reducing epimerization.[2]

  • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases. The basicity of the amine coupling partner can influence the degree of epimerization.[7]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize epimerization.[2]

Q4: What is the best way to purify the final amide product?

A4: Purification strategies depend on the properties of the product and the byproducts.

  • Aqueous Workup: An acidic wash (e.g., dilute HCl) can remove unreacted amine and basic byproducts. A basic wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid and acidic byproducts. EDC and its urea byproduct are water-soluble and can be largely removed with aqueous washes.[3]

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the final amide product from side products like the diacylated compound and N-acylurea.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification technique.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the amide coupling of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inefficient Carboxylic Acid Activation - Increase the equivalents of the coupling reagent (e.g., 1.2-1.5 eq).- Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1]
Steric Hindrance - Switch to a less sterically demanding coupling reagent.- Consider converting the carboxylic acid to an acyl fluoride in situ, which can be more reactive towards hindered amines.[6]- Increase the reaction temperature, but monitor for epimerization.
Incorrect Solvent - Use polar aprotic solvents like DMF or NMP, which can help to solvate the reactants and intermediates effectively.
Presence of Water - Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.
Problem 2: Formation of Significant Side Products
Side Product Mitigation Strategy
Diacylated Product - Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the amine relative to the carboxylic acid.- Add the activated carboxylic acid solution slowly to the amine solution.
Epimerized Product - Use coupling additives like HOBt or OxymaPure.[1]- Employ a non-nucleophilic base such as DIPEA.- Maintain a low reaction temperature (0 °C to RT).[2]
N-Acylurea - Use HOBt as an additive with EDC to intercept the O-acylisourea intermediate.[3]- Optimize the order of addition: add EDC to a mixture of the carboxylic acid, amine, and HOBt.

Data Summary

While specific quantitative data for side reactions with tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is not extensively published, the following table provides illustrative data from related systems to guide optimization.

Coupling Conditions Substrate Type Side Product(s) Observed Percentage (%) Mitigation Success
EDC, DIPEA, CH₃CNElectron-deficient anilineN-acylurea, unreacted amineLow yield (11%)Addition of DMAP and catalytic HOBt improved yield to 72%.[8]
T3P, various basesRacemization-prone acidEpimerized productVariable, higher with stronger basesUse of pyridine as a base at 0 °C minimized epimerization to near undetectable levels.[7]
EDCPrimary amineGuanidine formationCan be significant if acid activation is slowPre-forming the activated ester or using a less basic environment can reduce this side reaction.[9]

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a starting point and may require optimization based on the specific carboxylic acid used.

  • Preparation: To a solution of the carboxylic acid (1.0 mmol) and 1-hydroxybenzotriazole (HOBt) (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) at 0 °C, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 mmol).

  • Activation: Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add a solution of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Amide_Coupling_Pathway Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Ester Activation Amine tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Amide_Product Desired Amide Product Amine->Amide_Product Epimerized_Product Epimerized Product Amine->Epimerized_Product Base-mediated Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) Coupling_Reagent->Activated_Ester Activated_Ester->Amide_Product Nucleophilic Attack N_Acylurea N-Acylurea Side Product Activated_Ester->N_Acylurea Rearrangement Diacylated_Product Diacylated Side Product Amide_Product->Diacylated_Product Further Acylation Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Activation Verify Carboxylic Acid Activation Start->Check_Activation Check_Stoichiometry Check Reagent Stoichiometry Start->Check_Stoichiometry Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Increase_Coupling_Reagent Increase Equivalents of Coupling Reagent Check_Activation->Increase_Coupling_Reagent Pre_Activation Pre-activate Carboxylic Acid Check_Activation->Pre_Activation Adjust_Amine_Eq Use Slight Excess of Amine Check_Stoichiometry->Adjust_Amine_Eq Change_Solvent Switch to DMF or NMP Check_Conditions->Change_Solvent Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Use_Anhydrous Ensure Anhydrous Conditions Check_Conditions->Use_Anhydrous Success Improved Yield Increase_Coupling_Reagent->Success Pre_Activation->Success Adjust_Amine_Eq->Success Change_Solvent->Success Increase_Temp->Success Use_Anhydrous->Success

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate in Buchwald-Hartwig amination reactions. The guidance aims to streamline optimization and address common challenges encountered during this specific C-N cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for the Buchwald-Hartwig amination of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate with an aryl halide?

A1: For sterically hindered primary amines like tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, a good starting point involves using a palladium precatalyst with a bulky, electron-rich phosphine ligand.[1][2] A strong, non-nucleophilic base and an anhydrous, deoxygenated aprotic solvent are also crucial.[3] Below is a recommended starting protocol.

Initial Reaction Protocol

cluster_reagents Reagents & Catalyst cluster_procedure Procedure ArylHalide Aryl Halide (1.0 equiv) Amine tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.2 equiv) Precatalyst Pd Precatalyst (e.g., G3-XPhos, 1-2 mol%) Base Strong Base (e.g., NaOtBu, 1.4 equiv) Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Vessel Inert Atmosphere (N2 or Ar) Reaction Vessel AddReagents Add Precatalyst, Base, Aryl Halide, and Amine Vessel->AddReagents AddSolvent Add Degassed Solvent AddReagents->AddSolvent Heat Heat to 80-110 °C AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor

Caption: General workflow for the initial Buchwald-Hartwig reaction setup.

Q2: Which palladium precursors and ligands are most suitable for this sterically hindered primary amine?

A2: The choice of the palladium source and, more critically, the ligand is paramount for the success of coupling sterically hindered amines.[1][4]

  • Palladium Precatalysts: Third-generation (G3) or fourth-generation (G4) Buchwald precatalysts are highly recommended as they are air- and moisture-stable, ensuring the formation of the active monoligated Pd(0) species.[5] Examples include tBuXPhos Pd G3 or DavePhos Pd G4. Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can also be used but require in-situ formation of the active catalyst with the chosen ligand.[6]

  • Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[1][2] These ligands facilitate both the oxidative addition and the challenging reductive elimination steps with sterically demanding substrates.[4] For primary alkylamines, ligands like XPhos, tBuXPhos, and BrettPhos have shown broad utility.[7]

Table 1: Recommended Catalyst Systems for Sterically Hindered Primary Amines

Palladium SourceLigandTypical Loading (mol%)Key Advantages
tBuXPhos Pd G3(Integrated)1 - 2Air-stable, high activity, good for hindered substrates.[5]
Pd₂(dba)₃XPhos1 - 3 (Pd), 1.2 - 1.5 (Ligand ratio to Pd)Versatile, well-established for a range of amines.
Pd(OAc)₂BrettPhos2 - 4 (Pd), 1.2 - 1.5 (Ligand ratio to Pd)Effective for primary amines, promotes fast reductive elimination.[7]

Q3: What are the most common side reactions and how can they be minimized?

A3: The primary side reactions in Buchwald-Hartwig aminations, especially with challenging substrates, are hydrodehalogenation of the aryl halide and β-hydride elimination.[1]

  • Hydrodehalogenation: This occurs when a palladium hydride species forms and reduces the aryl halide, leading to loss of starting material.[5]

    • Minimization: Ensure strictly anhydrous and oxygen-free conditions. The presence of water or oxygen can promote the formation of palladium hydroxides and subsequent hydrides. Using a pre-activated and well-defined catalyst can also help.

  • β-Hydride Elimination: This is a potential issue with alkylamines, though less common with the specific substrate due to the alpha-methyl group. It leads to the formation of an imine and the reduced arene.[1]

    • Minimization: The use of bulky ligands that accelerate the rate of reductive elimination over β-hydride elimination is the most effective strategy.[4]

Troubleshooting Guide

This section addresses specific problems that may arise during the optimization of the Buchwald-Hartwig reaction with tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted aryl halide and amine, consider the following troubleshooting steps.

cluster_checks Initial Checks cluster_optimization Optimization Steps Start Low/No Conversion Inert Check Inert Atmosphere (Degas solvent, purge with Ar/N2) Start->Inert Reagent_Quality Verify Reagent Purity (Amine, Aryl Halide, Base) Start->Reagent_Quality Catalyst_Activity Is the Catalyst Active? (Use fresh/pre-catalyst) Start->Catalyst_Activity Increase_Temp Increase Temperature (e.g., up to 120 °C) Catalyst_Activity->Increase_Temp If catalyst is reliable Change_Ligand Screen Different Ligands (e.g., XPhos, BrettPhos) Increase_Temp->Change_Ligand If no improvement Change_Base Try a Stronger Base (e.g., LHMDS) Change_Ligand->Change_Base If still low yield Change_Solvent Change Solvent (e.g., Dioxane, Toluene, THF) Change_Base->Change_Solvent

Caption: Troubleshooting workflow for low or no reaction conversion.

Table 2: Troubleshooting Low Conversion

Potential CauseRecommended ActionRationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand, or preferably, a commercially available, air-stable precatalyst like tBuXPhos Pd G3.[5]Palladium catalysts, especially Pd(0) species formed in situ, can be sensitive to air and moisture, leading to deactivation.
Insufficient Temperature Increase the reaction temperature in increments of 10 °C (typically up to 110-120 °C).The oxidative addition of some aryl halides (especially chlorides) and the reductive elimination of sterically hindered products can have high activation barriers.[8]
Suboptimal Ligand Screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos).The steric and electronic properties of the ligand are critical for accommodating the hindered amine and promoting the final reductive elimination step.[4]
Inappropriate Base If using a weaker base (e.g., Cs₂CO₃, K₃PO₄), switch to a stronger base like NaOtBu or LHMDS.[3]A sufficiently strong base is required to deprotonate the amine and form the palladium-amido intermediate.
Poor Solubility Ensure all reagents are soluble in the chosen solvent at the reaction temperature. Consider switching to a different solvent like dioxane, toluene, or THF.[6]Insolubility of any reaction component can significantly hinder the reaction rate.[6]

Problem 2: Formation of Hydrodehalogenated Byproduct

The presence of the arene (aryl halide without the halogen) as a major byproduct indicates a competing hydrodehalogenation pathway.

Table 3: Minimizing Hydrodehalogenation

Potential CauseRecommended ActionRationale
Presence of Water Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic bases (like NaOtBu) in a glovebox.Water can react with the palladium catalyst to form palladium hydride species, which are responsible for hydrodehalogenation.[5]
Slow Reductive Elimination Switch to a more electron-donating and bulky ligand (e.g., tBuXPhos) to accelerate the C-N bond-forming step.If reductive elimination is slow, the intermediate palladium-amido complex has more time to undergo side reactions that can lead to hydride formation.
Base-Promoted Decomposition In some cases, the base can contribute to the formation of hydride species. Consider screening alternative strong bases like LHMDS or KHMDS.The nature of the base can influence the stability of intermediates in the catalytic cycle.

Problem 3: Double Arylation of the Primary Amine

While less common with sterically hindered primary amines, the formation of a diarylated amine product is a possibility.

Table 4: Preventing Diarylation

Potential CauseRecommended ActionRationale
High Catalyst Loading or Temperature Reduce the catalyst loading (e.g., to 0.5-1 mol%) and/or lower the reaction temperature once conversion of the starting amine is observed.Harsher conditions can sometimes overcome the steric barrier to the second arylation.
Incorrect Stoichiometry Use a slight excess of the amine (1.1-1.3 equivalents) relative to the aryl halide.This ensures that the aryl halide is more likely to react with the starting primary amine rather than the mono-arylated product.
Ligand Choice Employ very bulky ligands like tBuXPhos.The steric bulk of the ligand can create a crowded catalytic center that disfavors the association and reaction of the already bulky mono-arylated product.[4]

References

Technical Support Center: Boc Deprotection of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address issues encountered during the Boc deprotection of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate using trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection with TFA?

A1: The Boc deprotection with trifluoroacetic acid (TFA) is an acid-catalyzed cleavage reaction. The process involves the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2]

  • Formation of a tert-butyl Cation: This protonation destabilizes the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[1][2]

  • Amine Salt Formation: The newly formed amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][2] Due to the generation of CO2 gas, it is crucial to perform this reaction in a well-ventilated area and not in a closed system.[2]

Q2: Why is my Boc deprotection incomplete?

A2: Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient Acid Concentration: The concentration of TFA may be too low to drive the reaction to completion.[1][3]

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.[3]

  • Low Temperature: While the reaction is often started at 0 °C to control the initial exotherm, it is typically allowed to warm to room temperature for completion.[3][4] Consistently low temperatures can slow down the reaction rate.

  • Steric Hindrance: Although less common for this substrate, sterically hindered Boc-protected amines may require more forcing conditions for complete deprotection.[3]

Q3: I am observing side products in my reaction. What are they and how can I prevent them?

A3: A primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[5][6] While the primary amine of the target molecule is protonated and thus less nucleophilic, other nucleophilic functional groups in more complex molecules can be susceptible. To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[3][6] Common scavengers include triisopropylsilane (TIS) and water.[1][6]

Q4: The work-up of my reaction is difficult, and I am left with an oily residue. What can I do?

A4: Residual TFA is often the cause of an oily product, as it can be challenging to remove completely by simple rotary evaporation.[1][7] Co-evaporation with a solvent like dichloromethane (DCM), toluene, or isopropanol can help remove residual TFA.[1] If the final product is required as the free amine, a basic work-up can be performed by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[1][8] For water-soluble amines, using a basic ion-exchange resin like Amberlyst A-21 can facilitate the isolation of the free base without an aqueous work-up.[9][10]

Troubleshooting Guide

This section provides a systematic approach to troubleshoot common problems encountered during the Boc deprotection of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Issue 1: Incomplete Reaction
Possible Cause Recommended Action
Insufficient TFA Concentration Increase the concentration of TFA in the reaction mixture. A common starting point is a 20-50% (v/v) solution of TFA in DCM.[3][4] For less sensitive substrates, a higher concentration can be used to ensure complete reaction.[1]
Inadequate Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][11] The deprotected product is more polar and will have a lower Rf value on TLC.[4] Continue the reaction until the starting material is no longer visible.
Low Reaction Temperature The reaction is typically initiated at 0 °C and then allowed to warm to room temperature (20-25 °C).[4] If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but be mindful that this may also increase the rate of side reactions.[3][12]
Solvent Issues Ensure the use of an anhydrous solvent like dichloromethane (DCM) to prevent unwanted side reactions.[4]
Issue 2: Formation of Side Products
Possible Cause Recommended Action
Alkylation by tert-butyl cation The reactive tert-butyl cation can alkylate any nucleophilic functional groups present in the molecule.[5][6] Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) (2.5-5% v/v) and water.[1][6]
Trifluoroacetylation of the Deprotected Amine Although less common, the newly formed amine can be acylated by a trifluoroacetyl group. If this is a persistent issue, consider switching to a different acid system, such as 4M HCl in 1,4-dioxane.[3][13]
Issue 3: Difficult Product Isolation
Possible Cause Recommended Action
Residual TFA After initial concentration under reduced pressure, co-evaporate the residue with a solvent such as DCM or toluene to azeotropically remove residual TFA.[1]
Product is an oil (TFA salt) The trifluoroacetate salt of the product amine may be an oil.[13] To obtain a solid, consider converting it to the hydrochloride salt by using HCl in dioxane or ether for the deprotection.[13] Alternatively, trituration of the crude TFA salt with a non-polar solvent like diethyl ether can sometimes induce precipitation.[11]
Product Solubility Issues If the free amine is not water-soluble, perform a basic work-up with saturated aqueous sodium bicarbonate solution to neutralize the TFA salt, followed by extraction with an appropriate organic solvent.[1][8] For water-soluble products, consider using a basic ion-exchange resin (e.g., Amberlyst A-21) to isolate the free amine.[9][10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

Materials:

  • tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (a typical concentration is 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.[4]

  • Addition of TFA: Slowly add TFA to the stirred solution to achieve the desired concentration (typically 20-50% v/v).[4] For example, for a 50% solution, add an equal volume of TFA to the DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-4 hours).[4][11]

  • Work-up (for TFA salt): Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporate the residue with DCM or toluene.[1] The resulting TFA salt can often be used in the next step without further purification.

  • Work-up (for free amine, optional): a. After removing the bulk of the TFA and DCM, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). b. Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by a wash with brine.[12] c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Monitoring by Thin Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark lanes for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Spotting: Dissolve a small amount of the starting material in a suitable solvent to use as a reference. Using a capillary tube, spot the starting material, a co-spot of the starting material and the reaction mixture, and the reaction mixture onto the designated lanes on the baseline.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of DCM and methanol). The solvent level should be below the baseline.

  • Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under UV light if the compound is UV-active. Alternatively, stain the plate with a suitable agent such as potassium permanganate or ninhydrin to visualize the spots.[14]

  • Analysis: The deprotected product will be more polar than the starting material and will therefore have a lower Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Visualizations

Boc_Deprotection_Pathway Start tert-Butyl 4-(1-aminoethyl) piperidine-1-carboxylate Protonated Protonated Boc-Amine Start->Protonated + TFA CarbamicAcid Carbamic Acid Intermediate + tert-Butyl Cation Protonated->CarbamicAcid - tert-Butyl Cation FreeAmine Deprotected Amine (Free Base) CarbamicAcid->FreeAmine - CO2 TFASalt Deprotected Amine (TFA Salt) FreeAmine->TFASalt + TFA

Caption: Boc deprotection reaction pathway with TFA.

Troubleshooting_Workflow Start Incomplete Boc Deprotection? Incomplete Yes Start->Incomplete Complete No Start->Complete CheckTime Increase Reaction Time? Incomplete->CheckTime SideProducts Side Products Observed? Complete->SideProducts CheckConc Increase TFA Conc.? CheckTime->CheckConc Yes Monitor Monitor by TLC/LC-MS CheckTime->Monitor No CheckTemp Increase Temperature? CheckConc->CheckTemp Yes CheckConc->Monitor No CheckTemp->Monitor Yes CheckTemp->Monitor No Proceed Proceed to Work-up NoSideProducts No SideProducts->NoSideProducts YesSideProducts Yes SideProducts->YesSideProducts AddScavenger Add Scavengers (e.g., TIS) AddScavenger->Proceed NoSideProducts->Proceed YesSideProducts->AddScavenger

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Troubleshooting Side Product Formation in HCl/Dioxane Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group using hydrogen chloride (HCl) in dioxane.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection with HCl/dioxane, and what leads to side product formation?

The deprotection of a Boc-protected amine with HCl in dioxane is an acid-catalyzed reaction. The reaction is initiated by the protonation of the carbamate oxygen of the Boc group by HCl. This is followed by the cleavage of the C-O bond, which leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then readily decarboxylates to yield the free amine (as its hydrochloride salt) and carbon dioxide gas.[1]

The primary cause of side product formation is the highly reactive tert-butyl cation generated during this process.[2] This electrophilic carbocation can react with any nucleophilic species present in the reaction mixture, leading to unwanted byproducts.[3]

Q2: Which functional groups or amino acid residues are most susceptible to side reactions?

Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation. In the context of peptide synthesis, amino acid residues with nucleophilic side chains are most at risk. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.

  • Cysteine (Cys): The free thiol group is a target for alkylation.[2]

  • Tyrosine (Tyr): The activated phenolic ring can also undergo alkylation.

Q3: What are scavengers, and are they necessary when using HCl in dioxane?

Scavengers are compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation before it can react with the substrate.[3] Common scavengers are typically nucleophilic compounds that are more reactive or present in a much higher concentration than the sensitive residues on the molecule of interest. Examples include triisopropylsilane (TIS), anisole, and thioanisole.[3]

While 4M HCl in dioxane is sometimes considered more selective than trifluoroacetic acid (TFA), the use of scavengers is still recommended, especially when working with substrates containing highly nucleophilic residues like tryptophan or methionine, to minimize the risk of t-butylation side products.[3][4]

Q4: Can the dioxane solvent itself cause any side reactions?

While dioxane is a relatively stable ether, under strongly acidic conditions and with prolonged reaction times or elevated temperatures, there is a potential for it to be cleaved by HCl. This can generate chloro-alkanol derivatives which could potentially complicate product isolation. However, under the typical conditions for Boc deprotection (e.g., room temperature, short reaction times), this is generally not a significant concern.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to side product formation during Boc deprotection with HCl in dioxane.

Issue 1: Presence of Unexpected Peaks in LC-MS/HPLC, Often with a Mass Increase of 56 Da
  • Symptom: Your analytical data shows impurities with a mass corresponding to the addition of a tert-butyl group (C₄H₈).

  • Probable Cause: Alkylation of nucleophilic sites on your molecule by the tert-butyl cation.

  • Solutions:

    • Add a Scavenger: Introduce a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.

    • Optimize Reaction Conditions: Consider lowering the reaction temperature or reducing the reaction time. Monitor the reaction progress closely to stop it as soon as the deprotection is complete.

Issue 2: Cleavage of Other Acid-Sensitive Protecting Groups
  • Symptom: You observe the unintended removal of other protecting groups in your molecule, such as tert-butyl esters (tBu) or trityl (Trt) groups.

  • Probable Cause: While 4M HCl in dioxane is known for its good selectivity, prolonged reaction times or higher temperatures can lead to the cleavage of other acid-labile groups.[5]

  • Solutions:

    • Confirm Selectivity: 4M HCl in dioxane has been shown to provide superior selectivity for the deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers.[5] However, this selectivity is not absolute.

    • Milder Conditions: If selectivity is an issue, consider running the reaction at a lower temperature (e.g., 0 °C) and carefully monitoring its progress.

    • Alternative Reagents: For extremely sensitive substrates, explore even milder deprotection methods.

Issue 3: Incomplete Deprotection
  • Symptom: A significant amount of starting material remains even after the standard reaction time.

  • Probable Cause:

    • Insufficient Acid: The amount of HCl may be insufficient, especially if the substrate has other basic functionalities that can neutralize the acid.

    • Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction rate.

  • Solutions:

    • Increase Acid Equivalents: Use a larger excess of the HCl/dioxane solution.

    • Increase Reaction Time/Temperature: Extend the reaction time or consider a slight increase in temperature, but be mindful of potential side reactions.

    • Ensure Anhydrous Conditions: Moisture can affect the efficacy of the acid. Ensure that the dioxane and other reagents are anhydrous.

Data Presentation

Parameter4M HCl in DioxaneTrifluoroacetic Acid (TFA)
Typical Conditions Neat or with a co-solvent at room temperature.[6]20-50% in Dichloromethane (DCM) or neat.[4]
Reaction Time Generally rapid, often complete within 30 minutes to 2 hours.[4][6]Typically 30 minutes to a few hours at room temperature.[4]
Product Isolation The resulting hydrochloride salt is often a crystalline solid, which can facilitate purification.[4]The trifluoroacetate salt can sometimes be oily and more challenging to crystallize.[4]
Selectivity Generally shows superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[5]Can be less selective and may cleave other acid-sensitive groups.[4]
t-Butylation Risk Present, especially with nucleophilic residues. The use of scavengers is recommended for sensitive substrates.[4]High, especially with nucleophilic residues. Scavengers are frequently used.[2][4]

Experimental Protocols

Standard Protocol for Boc Deprotection using 4M HCl in Dioxane

This protocol is suitable for many common substrates.

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if it is not readily soluble in the HCl/dioxane solution.

  • To the stirred solution (or suspension) of the substrate, add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). Complete conversion is often achieved within 30 minutes to 2 hours.[4]

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting residue can be triturated with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.[6]

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[6]

Visualizations

Boc Deprotection Mechanism and Side Reaction Pathway

cluster_deprotection Boc Deprotection Pathway cluster_side_reaction Side Reaction Pathway Boc-Protected_Amine Boc-NH-R Protonation Protonation (+ H+) Boc-Protected_Amine->Protonation Protonated_Intermediate Boc-N+H2-R Protonation->Protonated_Intermediate Cleavage Cleavage Protonated_Intermediate->Cleavage Carbamic_Acid Carbamic Acid (HOOC-NH-R) Cleavage->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation (t-Bu+) Cleavage->tert_Butyl_Cation Decarboxylation Decarboxylation (- CO2) Carbamic_Acid->Decarboxylation Alkylation t-Butylation tert_Butyl_Cation->Alkylation Deprotected_Amine Deprotected Amine (H3N+-R) Decarboxylation->Deprotected_Amine Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Alkylation Alkylated_Side_Product Alkylated Side Product Alkylation->Alkylated_Side_Product

Caption: Mechanism of Boc deprotection and t-butylation side reaction.

Troubleshooting Workflow for Boc Deprotection

Start Boc Deprotection with HCl/Dioxane Analyze_Product Analyze Crude Product (LC-MS, HPLC, NMR) Start->Analyze_Product Side_Products_Observed Side Products Observed? Analyze_Product->Side_Products_Observed Incomplete_Reaction Incomplete Reaction? Side_Products_Observed->Incomplete_Reaction No Mass_Increase_56 Mass Increase of 56 Da? Side_Products_Observed->Mass_Increase_56 Yes Desired_Product Desired Product is Clean Incomplete_Reaction->Desired_Product No Increase_Acid_Time Increase Acid Equivalents or Reaction Time Incomplete_Reaction->Increase_Acid_Time Yes Add_Scavenger Add Scavenger (e.g., TIS, Anisole) Mass_Increase_56->Add_Scavenger Yes Other_Side_Products Other Unexpected Side Products? Mass_Increase_56->Other_Side_Products No Check_Other_Groups Cleavage of Other Acid-Sensitive Groups? Other_Side_Products->Check_Other_Groups Yes Milder_Conditions Use Milder Conditions (Lower Temp, Shorter Time) Check_Other_Groups->Milder_Conditions Yes

Caption: Troubleshooting workflow for identifying and mitigating side reactions.

References

Technical Support Center: Purification of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate and its derivatives via column chromatography.

Frequently Asked Questions (FAQs)

Q1: My Boc-protected amine appears to be degrading on the silica gel column. How can I prevent this?

A1: Degradation of Boc-protected amines on silica gel is often due to the acidic nature of the stationary phase. The tert-butoxycarbonyl (Boc) protecting group is sensitive to acid and can be cleaved under these conditions.[1][2] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by using a solvent system containing a basic modifier. Adding 1-3% triethylamine (TEA) or a small amount of ammonia to your eluent is a common practice.[3]

  • Test for Stability: Before committing your entire sample to the column, assess the stability of your compound on a 2D TLC plate. Spot the crude mixture, run the plate in your chosen solvent system, then rotate it 90 degrees and run it again in the same solvent. The appearance of new spots or streaking indicates degradation.[2][3]

  • Alternative Stationary Phases: If your compound is highly acid-sensitive, consider using a less acidic stationary phase such as alumina or Florisil.[2][3] Reverse-phase chromatography using C18-functionalized silica is another viable option for polar compounds.[3]

Q2: I'm having trouble separating my desired product from impurities with very similar polarity. What can I do?

A2: Co-elution of impurities with similar polarity to your target compound is a common challenge. Here are some approaches to improve separation:

  • Optimize the Solvent System: Meticulously optimize your eluent system using thin-layer chromatography (TLC) before running the column. The ideal Rf value for your product should be between 0.2 and 0.4 to achieve good separation.[3] Experiment with different solvent mixtures to maximize the ΔRf (the difference in Rf values) between your product and the impurities.

  • Gradient Elution: Employ a gradient elution strategy, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve compounds that are close in polarity.[4]

  • Column Dimensions and Packing: Use a longer, narrower column for more challenging separations, as this increases the number of theoretical plates. Ensure the silica gel is packed uniformly to prevent channeling, which can lead to poor separation.[4]

Q3: My compound is very polar and is not moving off the baseline, even with highly polar solvent systems. How can I elute it from the column?

A3: Highly polar compounds can interact very strongly with the polar silica gel stationary phase.[4] To elute these compounds, you may need to use a more aggressive solvent system. A common approach is to add a small percentage of methanol (e.g., 1-10%) to your mobile phase, often in combination with a solvent like dichloromethane. The addition of a basic modifier like ammonium hydroxide in methanol can also be effective for very polar, basic compounds.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Product is not eluting from the column Compound may have decomposed on the silica gel.Test compound stability on a TLC plate. If unstable, consider deactivating the silica with a base or using an alternative stationary phase like alumina.[2][3]
Incorrect solvent system being used.Double-check the composition of your eluent. Ensure you have not inadvertently switched the polar and nonpolar components.
Compound eluted in the solvent front.Check the first few fractions collected.
Fractions are too dilute to detect the compound.Concentrate the fractions where you expect your compound to elute and re-analyze by TLC.
All fractions are mixed, despite a good Rf difference on TLC Compound is degrading on the column during elution.Perform a 2D TLC to confirm stability. If degradation is occurring, switch to a deactivated silica or an alternative stationary phase.[2]
Column was overloaded with the crude sample.Use an appropriate amount of sample for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Trailing or tailing of the product spot on TLC and during elution The compound is interacting too strongly with the silica gel.Increase the polarity of the eluting solvent once the compound begins to elute.[2] Adding a small amount of a more polar solvent can sharpen the peak.
Low recovery of the purified product Irreversible adsorption of the compound to the silica gel.Deactivate the silica gel with triethylamine.
The compound is volatile and was lost during solvent evaporation.Use a rotary evaporator at a controlled temperature and pressure. Avoid excessive drying.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general workflow for the purification of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate derivatives.

1. Preparation of the Slurry and Packing the Column:

  • Choose an appropriate-sized column based on the amount of crude material to be purified.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[4]
  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

2. Equilibration of the Column:

  • Pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.[4]
  • The solvent level should never drop below the top of the silica bed.[4]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
  • Carefully pipette the dissolved sample onto the top layer of sand.[4]
  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the chosen solvent system, starting with a lower polarity if a gradient is being used.
  • Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL per test tube).[4]

5. Monitoring the Separation:

  • Monitor the fractions by TLC to identify which ones contain the desired product.
  • Spot each fraction on a TLC plate, develop the plate in a suitable solvent system, and visualize the spots (e.g., under a UV lamp or by staining).[4]

6. Combining and Concentrating Fractions:

  • Combine the fractions that contain the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[5]

Example Solvent Systems for Boc-Protected Piperidine Derivatives

The optimal solvent system will depend on the specific derivative being purified. It is crucial to determine the best system using TLC prior to running the column.

Derivative Type Stationary Phase Eluent System Reference
ortho-methyl 4-Anilino-1-Boc-piperidineSilica Gel10% Ethyl Acetate/Hexanes (initial)[4]
N-Boc protected diaminesSilica GelHexane/Ethyl Acetate (75:15)[6]
Boc-protected tetrahydropyridineSilica GelPetrol ether/Ethyl Acetate (10:1)[7]
3-(N-Boc amino) piperidine derivativesSilica Gel (60-120 mesh)Ethyl Acetate/Hexane (2:8)

Visualizations

Caption: Experimental workflow for column chromatography purification.

troubleshooting_tree start Poor Separation or Low Yield q1 Is the compound degrading on silica? start->q1 sol1 Deactivate silica with TEA or use alumina/C18 q1->sol1 Yes q2 Are Rf values of product and impurity too close? q1->q2 No a1_yes Yes a1_no No sol2 Optimize solvent system using different polarity solvents. Consider gradient elution. q2->sol2 Yes q3 Is the product streaking or tailing? q2->q3 No a2_yes Yes a2_no No sol3 Increase eluent polarity once product starts eluting. Add a basic modifier (e.g., TEA). q3->sol3 Yes end_node Re-evaluate column packing and sample loading. q3->end_node No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for column chromatography.

References

Improving solubility of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use in chemical synthesis, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate?

A1: Tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a molecule that contains both a lipophilic Boc-protecting group and a polar primary amine. This structure results in varied solubility depending on the solvent system. Generally, it exhibits good solubility in many common organic solvents but is poorly soluble in water. The presence of the basic amino group means its solubility in aqueous solutions is highly pH-dependent.

Q2: In which organic solvents is tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate typically soluble?

A2: Based on its structure and the general properties of similar N-Boc protected amines, it is expected to be soluble in a range of aprotic polar and nonpolar organic solvents. These include, but are not limited to, dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Q3: Why is the solubility in aqueous solutions poor and how can it be improved?

A3: The poor aqueous solubility is primarily due to the large, non-polar tert-butyl group of the Boc protecting moiety, which masks the polarity of the piperidine nitrogen. However, the presence of the primary amino group allows for salt formation at acidic pH. By acidifying the aqueous solution (e.g., with HCl to a pH < 2), the primary amine becomes protonated, forming a more polar ammonium salt which can significantly enhance water solubility.

Q4: Can I heat the mixture to improve solubility?

A4: Gentle warming can be a viable method to increase the solubility of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate in a solvent. However, it is crucial to be cautious as excessive heat can potentially lead to the degradation of the compound. It is advisable to first test thermal stability on a small scale.

Troubleshooting Guides

Issue 1: The compound is not dissolving sufficiently in the chosen reaction solvent.

Root Cause Analysis:

  • Incorrect Solvent Choice: The polarity of the solvent may not be appropriate for the substrate.

  • Insufficient Solvent Volume: The concentration of the compound may be too high for the chosen solvent.

  • Low Temperature: The solubility of many compounds decreases at lower temperatures.

  • Compound Purity: Impurities can sometimes affect solubility.

Solutions:

  • Solvent Screening: Test the solubility in a small scale with a range of solvents to find the most suitable one for your reaction. Refer to the solubility table below for guidance.

  • Increase Solvent Volume: If the reaction conditions permit, increase the amount of solvent to decrease the concentration of the substrate.

  • Gentle Heating: Carefully warm the mixture while stirring to aid dissolution. Ensure the temperature is compatible with the stability of your reactants.

  • Use of Co-solvents: Adding a small amount of a stronger solvent in which the compound is highly soluble (e.g., a few drops of DMF or DMSO) can sometimes help to dissolve it in the primary reaction solvent.

Issue 2: The compound precipitates out of solution during the reaction.

Root Cause Analysis:

  • Change in Reaction Mixture Polarity: The addition of reagents or the formation of products/by-products can alter the overall polarity of the solvent system, causing the starting material to precipitate.

  • Temperature Change: If the reaction was initially heated to dissolve the compound, it might precipitate upon cooling to ambient temperature.

  • Salt Formation: In some reactions, the amine may react with an acidic species to form a salt that is insoluble in the organic solvent.

Solutions:

  • Solvent System Modification: Consider using a solvent mixture that can accommodate a wider range of polarities throughout the reaction.

  • Maintain Temperature: If heating was used for dissolution, maintain the reaction temperature to keep the compound in solution.

  • Homogenizing Agents: In some cases, the use of a phase-transfer catalyst or other additives can help to maintain a homogeneous reaction mixture.

Data Presentation

Table 1: Predicted Solubility of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate in Common Solvents

Solvent ClassSolvent NamePredicted SolubilityNotes
Polar Aprotic Dimethylformamide (DMF)Highly SolubleOften used for reactions with poorly soluble amines.
Dimethyl Sulfoxide (DMSO)Highly SolubleA strong solvent, but can be difficult to remove.
Acetonitrile (ACN)SolubleA common solvent for a variety of organic reactions.
Tetrahydrofuran (THF)SolubleGood general-purpose solvent.
Chlorinated Dichloromethane (DCM)Highly SolubleExcellent solvent for many organic compounds.
ChloroformHighly SolubleSimilar to DCM.
Esters Ethyl AcetateSolubleA moderately polar solvent.
Alcohols Methanol, EthanolModerately SolubleThe polar hydroxyl group can interact with the amine.
Non-polar Toluene, HexaneSparingly Soluble to InsolubleThe overall polarity of the molecule makes it less soluble in non-polar solvents.
Aqueous WaterPoorly SolubleSolubility is significantly increased at acidic pH.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with a Poorly Soluble Amine

This protocol provides a general guideline for an amide coupling reaction where the amine starting material, such as tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, has limited solubility.

Materials:

  • tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution of Amine: In a flame-dried flask under an inert atmosphere, add tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. Add a minimal amount of anhydrous DMF to fully dissolve the amine with stirring. Gentle warming may be applied if necessary.

  • Reaction Setup: In a separate flask, dissolve the carboxylic acid, coupling agent, and DIPEA in the primary reaction solvent (e.g., DCM).

  • Addition of Amine: Slowly add the solution of the amine to the carboxylic acid mixture at room temperature or as required by the specific protocol.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction as required and perform a standard aqueous work-up. The product can then be purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_amine Dissolve Amine in Minimal Anhydrous DMF start->dissolve_amine dissolve_acid Dissolve Carboxylic Acid, Coupling Agent & Base in DCM start->dissolve_acid add_amine Slowly Add Amine Solution to Acid Mixture dissolve_amine->add_amine dissolve_acid->add_amine monitor Monitor Reaction (TLC / LC-MS) add_amine->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for amide coupling with a poorly soluble amine.

Caption: Troubleshooting workflow for addressing solubility issues.

Preventing racemization during coupling reactions of chiral tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of racemization during the coupling of chiral tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate with carboxylic acids.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions that can lead to a loss of stereochemical integrity.

Issue 1: High Percentage of Diastereomeric Impurity Observed Post-Coupling

  • Question: I have coupled my carboxylic acid with tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, and chiral HPLC analysis of the product shows a significant peak corresponding to the wrong diastereomer. What are the likely causes and how can I fix this?

  • Answer: A high percentage of the undesired diastereomer is a clear indication of racemization at the chiral center of the piperidine derivative during the coupling reaction. The primary causes are related to the reaction conditions, which may facilitate either oxazolone formation (if the carboxylic acid partner is an N-protected amino acid) or direct enolization of the activated carboxylic acid intermediate.[1] The steric hindrance of your chiral amine can also influence the reaction kinetics, potentially allowing more time for racemization to occur if the coupling is slow.

    Recommended Solutions:

    • Review Your Coupling Reagent and Additives:

      • Carbodiimides (DCC, DIC, EDC): These reagents are known to cause racemization if used alone.[2] It is crucial to use them in combination with racemization-suppressing additives.[3][4] The most effective and commonly used additives are 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3] 1-hydroxybenzotriazole (HOBt) is also effective but generally considered slightly less so than HOAt.[3][4]

      • Onium Salts (HBTU, HATU, PyBOP): While generally efficient, these reagents can also lead to racemization, especially with sensitive substrates or prolonged activation times.[2] HATU is often preferred over HBTU for faster coupling and reduced epimerization.[2]

    • Evaluate the Base Used:

      • The choice and amount of base are critical.[5] Strong, sterically unhindered bases like triethylamine (TEA) can readily abstract the alpha-proton of the activated carboxylic acid, leading to significant racemization.[5]

      • Recommended Bases: Opt for sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4-6-collidine are generally preferred over N,N-diisopropylethylamine (DIEA).[3][5]

      • Base Stoichiometry: Use the minimum necessary amount of base. Typically, one equivalent of a tertiary amine is sufficient when using an amino acid salt.[3] For carbodiimide-mediated couplings without an amino acid salt, it may be possible to proceed without an additional base, which helps to minimize racemization.[6]

    • Control the Reaction Temperature:

      • Elevated temperatures accelerate the rate of racemization.[6] Perform coupling reactions at room temperature or below (e.g., 0 °C to room temperature). Low temperatures are always recommended for carbodiimide-mediated couplings.[6]

    • Consider the Solvent:

      • Polar aprotic solvents like DMF can sometimes increase the rate of racemization.[2] Consider screening less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), although solubility of all components must be taken into account.

Issue 2: Inconsistent Enantiomeric Excess (ee) or Diastereomeric Excess (de) Between Batches

  • Question: I am running the same coupling reaction multiple times, but I am getting variable levels of the desired diastereomer in the final product. What could be causing this inconsistency?

  • Answer: Inconsistent stereochemical outcomes often point to subtle variations in reaction setup and execution that have a significant impact on the sensitive balance between the rate of coupling and the rate of racemization.

    Troubleshooting Steps:

    • Standardize Reagent Addition and Timing:

      • Pre-activation: Avoid prolonged pre-activation of the carboxylic acid with the coupling reagent before adding the chiral amine. The activated intermediate is the species prone to racemization, so its lifetime should be minimized.

      • Order of Addition: Standardize the order in which you add your reagents. A common and effective method is to dissolve the carboxylic acid and the additive (e.g., HOAt) in the solvent, add the coupling reagent (e.g., DIC), and then, after a short period (e.g., 1-5 minutes), add the chiral amine, followed by the base if required.

    • Ensure Anhydrous Conditions:

      • Moisture can hydrolyze the activated intermediate, leading to longer effective reaction times and potentially more opportunity for side reactions, including racemization. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Precise Temperature Control:

      • Ensure consistent temperature control throughout the reaction. Use an ice bath for reactions run at 0 °C and a water bath to maintain a stable room temperature.

    • Reagent Quality:

      • Verify the quality and purity of your coupling reagents, additives, and bases. Degradation of these reagents can affect their efficiency and lead to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the coupling of my chiral amine?

A1: While your amine itself is not directly racemizing, the chiral carboxylic acid it is being coupled to can lose its stereochemical integrity. The most common mechanism is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate if the carboxylic acid is an N-protected amino acid. This intermediate has an acidic proton at the alpha-carbon, which can be abstracted by a base, leading to a planar, achiral enolate that can be re-protonated from either face, resulting in racemization.[1] A second mechanism involves the direct abstraction of the alpha-proton from the activated carboxylic acid intermediate by a base.[7]

Q2: Which coupling reagent is best to avoid racemization with tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate?

A2: There is no single "best" reagent for all substrates, but for a sterically hindered chiral amine like yours, a combination of a carbodiimide with a racemization-suppressing additive is often a reliable choice. The combination of Diisopropylcarbodiimide (DIC) with 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma is highly recommended.[3][6] Phosphonium and uronium reagents like PyAOP can also be very effective, especially for coupling to sterically hindered amines.[2]

Q3: What is the effect of the Boc protecting group on the piperidine nitrogen?

A3: The N-Boc group is sterically bulky, which can influence the rate of the coupling reaction. A slower coupling reaction can potentially allow more time for the activated carboxylic acid to racemize before it reacts with the amine. Therefore, optimizing the reaction conditions to ensure a reasonably fast coupling is important. The electronic effect of the Boc group is unlikely to directly influence the racemization of the carboxylic acid partner.

Q4: Can I use microwave irradiation to speed up the coupling reaction?

A4: While microwave irradiation can accelerate coupling reactions, it also significantly increases the temperature, which can dramatically increase the rate of racemization. If you choose to use microwave-assisted synthesis, it is critical to carefully control the temperature and limit the exposure time. Lowering the maximum temperature to 50°C or below is advisable.

Data Presentation

The following table summarizes the relative risk of racemization associated with common coupling reagents, additives, and bases. This data is based on general principles and findings in peptide synthesis literature and provides a guideline for selecting optimal conditions.

Coupling Reagent Additive Base Relative Racemization Risk Comments
DIC / EDCNoneTEA / DIEAVery HighNot recommended for chiral couplings.[2]
DIC / EDCHOBtDIEAModerateHOBt is effective at suppressing racemization.[4]
DIC / EDCHOBtNMM / CollidineLow to ModerateA hindered, weaker base further reduces risk.[3]
DIC / EDCHOAt / OxymaDIEALow to ModerateHOAt and Oxyma are superior to HOBt.[3]
DIC / EDC HOAt / Oxyma NMM / Collidine Very Low Highly recommended combination. [3][5]
HBTU / TBTUNoneDIEAModerateCan cause racemization, especially with sensitive substrates.[2]
HATUNoneNMM / CollidineLowGenerally better than HBTU in suppressing racemization.[2]
PyBOPNoneDIEAModerateEffective but can still lead to racemization.
PyAOPNoneNMM / CollidineLowGood for sterically hindered couplings.[2]

Experimental Protocols

Protocol 1: General Low-Racemization Coupling using DIC/HOAt

This protocol is a robust starting point for coupling a generic carboxylic acid (R-COOH) to tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (to a concentration of approx. 0.1-0.2 M).

    • Stir the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Activation:

    • Cool the solution to 0 °C using an ice bath.

    • Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution.

    • Stir the mixture at 0 °C for 5-10 minutes.

  • Coupling:

    • In a separate flask, dissolve tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.0 eq) in a small amount of the same anhydrous solvent.

    • Add the amine solution to the activated carboxylic acid mixture.

    • If the carboxylic acid is an N-protected amino acid hydrochloride salt, add N-methylmorpholine (NMM) (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate with 1 M HCl (if the product is base-stable), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Stereochemical Analysis:

    • Analyze the purified product using chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric excess (de).

Mandatory Visualization

Below is a diagram illustrating the key factors that can influence the stereochemical outcome of the coupling reaction.

Caption: Factors influencing racemization during amide coupling.

References

Scavengers for tert-butyl cation in deprotection of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the acidic deprotection of the tert-butyloxycarbonyl (Boc) group, with a focus on the effective use of scavengers to mitigate side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during the Boc deprotection of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate?

A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a powerful electrophile and can alkylate nucleophilic sites on the desired product, 4-(1-aminoethyl)piperidine.

Q2: What are the most likely nucleophilic sites on 4-(1-aminoethyl)piperidine that can be alkylated by the tert-butyl cation?

A2: In the context of 4-(1-aminoethyl)piperidine, the most susceptible nucleophilic sites for alkylation by the tert-butyl cation are the nitrogen atoms of the piperidine ring and the primary amine of the ethylamine side chain. This can lead to the formation of N-tert-butylated byproducts, which can complicate purification and reduce the yield of the desired product.

Q3: What are scavengers and how do they prevent the formation of side products?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][2][3] They are more reactive towards the carbocation than the sensitive sites on the target molecule, thereby preventing the formation of alkylated side products.[4]

Q4: How do I choose the appropriate scavenger for my deprotection reaction?

A4: The choice of scavenger depends on the specific requirements of your reaction and the desired workup procedure. For the deprotection of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, common and effective scavengers are those that can efficiently trap carbocations without introducing purification challenges. Silanes, such as triisopropylsilane (TIS), are highly effective. Water can also act as a scavenger, forming tert-butanol.

Troubleshooting Guide

Issue 1: Presence of an unexpected peak in LC-MS or NMR, corresponding to a mass increase of +56 Da.

  • Possible Cause: This mass shift is characteristic of tert-butylation, where the tert-butyl cation has alkylated one of the nitrogen atoms of your product.

  • Solution: Incorporate a scavenger or a cocktail of scavengers into your deprotection reaction. Triisopropylsilane (TIS) is a highly recommended scavenger for this purpose. A standard cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often effective.[5][6]

Issue 2: Incomplete deprotection of the Boc group.

  • Possible Cause 1: Insufficient acid strength or concentration. The concentration of the acid may not be sufficient for complete cleavage.

  • Solution 1: Increase the concentration of TFA or consider using a stronger acid system like 4M HCl in dioxane.[1]

  • Possible Cause 2: Inadequate reaction time or temperature. The reaction may not have proceeded to completion.

  • Solution 2: Increase the reaction time and monitor the progress by TLC or LC-MS. Most deprotections are carried out at room temperature; gentle warming may be considered, but be aware that this can also increase the rate of side reactions.[1]

  • Possible Cause 3: Steric hindrance. While less common for this substrate, significant steric bulk around the Boc-protected amine could slow down the reaction.

  • Solution 3: More forcing conditions, such as a higher concentration of acid or a longer reaction time, may be necessary. The use of an effective scavenger is crucial under these conditions to minimize side product formation.[1]

Data Presentation

Table 1: Common Scavengers for tert-Butyl Cation

ScavengerTypical Concentration (v/v)Notes
Triisopropylsilane (TIS)2.5 - 5%A highly effective carbocation scavenger that reduces the tert-butyl cation to isobutane.[3]
Triethylsilane (TES)5 - 10%Another effective silane-based scavenger.[3]
Water2.5 - 5%Acts as a nucleophile to hydrolyze the tert-butyl cation to tert-butanol.[3]
Anisole5%A general-purpose scavenger.
Thioanisole5%Effective carbocation scavenger, but has a strong odor.[3]
1,2-Ethanedithiol (EDT)2.5%A strong nucleophile, but also has a strong odor.[3]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate using a Scavenger

  • Preparation: Dissolve tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add triisopropylsilane (TIS) to the solution to a final concentration of 2.5-5% (v/v).

  • Deprotection: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.

  • Isolation: The crude product is often obtained as the TFA salt. To obtain the free amine, the residue can be dissolved in a minimal amount of water, basified with a suitable base (e.g., NaHCO₃ or NaOH solution) to pH > 10, and then extracted with an organic solvent like DCM or ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deprotected product. Alternatively, for small-scale reactions, precipitation of the TFA salt by the addition of cold diethyl ether may be effective.[7]

Mandatory Visualization

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection cluster_1 Side Reaction vs. Scavenging Boc_Protected_Amine Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc_Protected_Amine->Protonated_Boc + H+ (TFA) Deprotected_Amine H2N-R (Product) Protonated_Boc->Deprotected_Amine tBu_cation t-Butyl Cation (t-Bu+) Protonated_Boc->tBu_cation CO2 CO2 Protonated_Boc->CO2 Side_Product R-NH-tBu (Side Product) tBu_cation->Side_Product + H2N-R Trapped_tBu Trapped Species tBu_cation->Trapped_tBu + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection, side reaction, and scavenging.

Troubleshooting_Workflow Start Deprotection Reaction Complete Check_Purity Analyze Crude Product (LC-MS, NMR) Start->Check_Purity Side_Product_Detected Side Product (+56 Da) Detected? Check_Purity->Side_Product_Detected Incomplete_Reaction Incomplete Reaction? Side_Product_Detected->Incomplete_Reaction No Add_Scavenger Add/Increase Scavenger (e.g., TIS) Side_Product_Detected->Add_Scavenger Yes Increase_Time_Acid Increase Reaction Time or Acid Concentration Incomplete_Reaction->Increase_Time_Acid Yes Purify Purify Product Incomplete_Reaction->Purify No Add_Scavenger->Start Repeat Reaction Increase_Time_Acid->Start Repeat Reaction End Pure Product Purify->End

Caption: Troubleshooting workflow for Boc deprotection.

Experimental_Workflow Start Start Dissolve Dissolve Substrate in DCM Start->Dissolve Add_Scavenger Add Scavenger (TIS) Dissolve->Add_Scavenger Cool Cool to 0 °C Add_Scavenger->Cool Add_TFA Add TFA Cool->Add_TFA React React at RT for 1-4h Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Concentrate and Work-up Monitor->Workup Isolate Isolate Product Workup->Isolate End End Isolate->End

Caption: Experimental workflow for Boc deprotection with a scavenger.

References

Technical Support Center: tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the storage, handling, and use of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate and its derivatives in a question-and-answer format.

Question 1: I am observing a new, more polar impurity in my sample of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate after storage in a non-inert atmosphere. What could be the cause?

Answer: The primary amine of the aminoethyl group is susceptible to reaction with atmospheric carbon dioxide, forming a carbamate salt. This reaction increases the polarity of the molecule. To mitigate this, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).

Another possibility is the formation of N-formyl impurities from reactions with formic acid, which can be present as a degradation product in some solvents.[1][2]

Question 2: My reaction yield is consistently low when using tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate in a reaction with an aldehyde or ketone. What could be the issue?

Answer: Primary amines readily react with aldehydes and ketones to form imines (Schiff bases).[3][4][5][6] This is a reversible reaction that can consume your starting material. The reaction is typically catalyzed by mild acid.

  • Troubleshooting Steps:

    • pH Control: Ensure your reaction medium is not acidic, as this will catalyze imine formation. If the reaction conditions permit, maintaining a neutral or slightly basic pH can minimize this side reaction.

    • Protecting Group Strategy: If the primary amine is not the desired reactive site, consider protecting it with a suitable orthogonal protecting group before proceeding with the reaction.

Question 3: I am seeing a loss of the Boc protecting group during my experiment, even under seemingly non-acidic conditions. What could be causing this?

Answer: The tert-butoxycarbonyl (Boc) group is notoriously labile to acid. While strong acids will rapidly cleave it, prolonged exposure to even mild acidic conditions can cause gradual deprotection.

  • Potential Sources of Acidity:

    • Reagents: Some reagents may contain acidic impurities.

    • Solvents: Chlorinated solvents like dichloromethane can degrade over time to produce trace amounts of HCl.

    • Silica Gel: Standard silica gel used for chromatography is slightly acidic and can cause deprotection. Consider using neutralized silica gel or an alternative purification method like flash chromatography with a basic mobile phase modifier (e.g., triethylamine).

    • Atmosphere: Acidic gases in the laboratory atmosphere can contribute to slow degradation over time.

Question 4: After a reaction and work-up, I have a product that is insoluble in my desired organic solvent, though the starting material was soluble. What might have happened?

Answer: If the Boc group was unintentionally cleaved during your reaction or work-up, the resulting free piperidine is a primary amine. This primary amine can form salts with any acidic species present, including byproducts of the reaction or acids used in the work-up. These salts are often much more polar and may be insoluble in non-polar organic solvents.

  • Troubleshooting Steps:

    • Basify: Try washing your organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any salts and regenerate the free amine, which should be more soluble in organic solvents.

    • Analysis: Use analytical techniques like NMR or LC-MS to confirm the presence or absence of the Boc group.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate?

A1: To ensure stability, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[7] Keep the container tightly sealed to prevent exposure to moisture and atmospheric CO2.

Q2: What is the primary degradation pathway for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate?

A2: The most common degradation pathway is the acid-catalyzed cleavage of the Boc protecting group to yield 4-(1-aminoethyl)piperidine, isobutylene, and carbon dioxide.

Q3: Can the primary amine of the aminoethyl group participate in side reactions?

A3: Yes, the primary amine is a nucleophile and can react with various electrophiles. Common side reactions include:

  • Reaction with aldehydes and ketones to form imines.[3][4][5][6]

  • Acylation by acid chlorides or anhydrides.

  • Alkylation by alkyl halides.

  • Reaction with formic acid or other formylating agents to form N-formyl derivatives.[1][2][8]

Q4: How can I monitor the stability of my sample over time?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Periodically analyzing your sample will allow you to quantify its purity and detect the emergence of any impurities.

Data Presentation

Table 1: Forced Degradation Study of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Stress ConditionTime (hours)% Parent Compound Remaining% Degradation Product 1 (Deprotected)% Degradation Product 2 (Specify)
0.1 M HCl (aq)010000
1
4
24
0.1 M NaOH (aq)010000
1
4
24
3% H₂O₂ (aq)010000
1
4
24
Thermal (80°C, solid)010000
24
72
Photolytic (UV light)010000
24
72

Experimental Protocols

Stability Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately assessing the purity of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate and quantifying its degradation products.

  • Instrumentation: HPLC with UV detector or Mass Spectrometer (LC-MS).

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A typical starting gradient would be:

    • 0-2 min: 5% B

    • 2-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25-26 min: 95-5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (or as determined by UV scan) or MS detection.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Note: This method will likely need to be optimized for your specific instrumentation and to achieve baseline separation of all degradation products.

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.

  • Prepare a stock solution of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at room temperature.

    • Take samples at various time points (e.g., 0, 1, 4, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature.

    • Take samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature.

    • Take samples at various time points.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and heat in an oven at a set temperature (e.g., 80°C).

    • At various time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and a thin layer of the solid compound to UV light (e.g., 254 nm and 365 nm).

    • Take samples at various time points for HPLC analysis.

  • Analysis: Analyze all samples using the developed stability-indicating HPLC method. The percentage of the parent compound remaining and the formation of degradation products should be calculated based on the peak areas.

Visualizations

degradation_pathway parent tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate deprotected 4-(1-aminoethyl)piperidine parent->deprotected Acidic Conditions / Heat imine Imine Derivative parent->imine Aldehyde/Ketone n_formyl N-Formyl Derivative parent->n_formyl Formic Acid experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress hplc Stability-Indicating HPLC stress->hplc Sample at Time Points data Data Analysis (% Degradation, Impurity Profile) hplc->data

References

Validation & Comparative

A Comparative Guide to tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate and Piperazine Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of two popular rigid linker classes: those based on tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate and those incorporating a piperazine moiety.

Core Structural and Functional Comparison

Both piperidine- and piperazine-based linkers introduce rigidity into the PROTAC structure, which can be advantageous for pre-organizing the molecule into a conformation conducive to forming a stable and productive ternary complex between the target protein and the E3 ligase.[1] However, their distinct chemical features impart different properties to the resulting PROTAC.

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate , a derivative of piperidine, offers a single basic amine and a bulky tert-butoxycarbonyl (Boc) protecting group. The piperidine ring itself provides a rigid scaffold that can enhance the metabolic stability of the PROTAC and lead to a more defined spatial arrangement of the warhead and E3 ligase ligand.[1]

Piperazine linkers , containing two nitrogen atoms, offer several potential advantages. The second nitrogen atom can be leveraged to improve aqueous solubility, a common challenge for large and often lipophilic PROTAC molecules.[1][2] This is due to the ability of the piperazine nitrogens to be protonated at physiological pH, thereby increasing the molecule's polarity. The basicity (pKa) of the piperazine nitrogens can be fine-tuned by the surrounding chemical environment within the linker, allowing for modulation of the PROTAC's physicochemical properties.[2]

Data Presentation: A Comparative Overview

Table 1: Performance of PROTACs with Piperidine-Containing Linkers

PROTAC IDTarget ProteinE3 LigaseLinker DescriptionDC50 (nM)Dmax (%)Cell Line
PROTAC A Androgen ReceptorVHLRigid piperidine-based<1>90LNCaP
PROTAC B PARP1CRBNPiperidine-containing36>95HeLa

This table presents illustrative data and is not a direct comparison.

Table 2: Performance of PROTACs with Piperazine-Containing Linkers

PROTAC IDTarget ProteinE3 LigaseLinker DescriptionDC50 (nM)Dmax (%)Cell Line
PROTAC C BRD4CRBNPiperazine-based (15 atoms)15>95HeLa
PROTAC D CDK4/6CRBNPiperazine-containing2.1>90U251

This table presents illustrative data and is not a direct comparison.[1][3]

Table 3: Comparison of Physicochemical and Pharmacokinetic Properties

Propertytert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate LinkerPiperazine Linker
Rigidity HighHigh
Solubility Generally lower, can be modulated by the rest of the linkerGenerally higher due to two protonatable nitrogens, tunable by chemical modification.[2]
Permeability Can be favorable due to lipophilic character, but may be impacted by the basic amine.Can be lower due to increased polarity, but can be optimized by linker design to shield polar surfaces.[4]
Metabolic Stability Generally good, the rigid ring can be less prone to metabolism.Can be a site of metabolism (e.g., N-dealkylation), but can be improved by strategic chemical modifications.[5]
Synthetic Accessibility Readily incorporated as a building block.Versatile for modular synthesis.[1]

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex bridges E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_invitro In Vitro cluster_cellular Cellular cluster_moa MoA cluster_dmpk DMPK Start PROTAC Synthesis (with Piperidine or Piperazine Linker) InVitro_Eval In Vitro Evaluation Start->InVitro_Eval Cellular_Assays Cellular Assays InVitro_Eval->Cellular_Assays Ternary_Complex_Formation Ternary Complex Formation (SPR, ITC) Mechanism_of_Action Mechanism of Action Confirmation Cellular_Assays->Mechanism_of_Action Degradation Protein Degradation (Western Blot, DC50, Dmax) Viability Cell Viability (MTT, CTG) DMPK DMPK Profiling Mechanism_of_Action->DMPK Ubiquitination Target Ubiquitination (IP-Western) End Lead Optimization DMPK->End Permeability Permeability (Caco-2) Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes)

Caption: A general experimental workflow for evaluating PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a Boc-Protected Amino-Piperidine Linker

This protocol describes a general synthetic route for incorporating a linker like tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. The synthesis is modular and involves the sequential coupling of the linker to the E3 ligase ligand and the warhead.

Materials:

  • tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

  • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide derivative)

  • Warhead with a suitable reactive group (e.g., a carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Preparative HPLC system

Procedure:

  • Coupling of Linker to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir at room temperature for 15 minutes to activate the carboxylic acid.

    • Add tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product by preparative HPLC to obtain the E3-ligase-linker conjugate.

  • Boc Deprotection:

    • Dissolve the E3-ligase-linker conjugate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate.

  • Coupling of Warhead:

    • Dissolve the deprotected intermediate (1.0 eq) and the warhead with a carboxylic acid handle (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Gel electrophoresis and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells with varying concentrations of the PROTAC (and a vehicle control) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies (target protein and loading control).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compound

  • DMSO

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After cell attachment, treat with a serial dilution of the PROTAC for the desired time (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.

Conclusion

The choice between a tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate and a piperazine linker in PROTAC design is a nuanced decision that depends on the specific goals of the drug discovery program.[1] Both linker types offer the advantage of rigidity, which can be crucial for potent protein degradation. Piperazine linkers provide a clear advantage in their potential to enhance solubility and the ability to fine-tune basicity.[2] Conversely, piperidine-based linkers may offer advantages in terms of metabolic stability.

The lack of direct head-to-head comparative studies highlights the empirical nature of PROTAC linker optimization. Researchers must often synthesize and evaluate a series of linkers on a case-by-case basis for their specific target protein and E3 ligase pair to identify the optimal linker that balances degradation potency with desirable physicochemical and pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations.

References

A Head-to-Head Comparison: tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate vs. Azetidine Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the efficacy, physicochemical properties, and experimental considerations for researchers in targeted protein degradation and drug discovery.

In the rapidly evolving landscape of drug design, particularly in the realm of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of a molecule's success. The linker, which connects the target-binding warhead to the E3 ligase-recruiting element, profoundly influences a drug's efficacy, metabolic stability, and cell permeability. This guide provides a comparative analysis of two prominent linker classes: those derived from tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, representing a more flexible piperidine-based scaffold, and the more constrained azetidine linkers.

Executive Summary

Both piperidine and azetidine moieties are incorporated into linkers to impart a degree of rigidity, which can be crucial for pre-organizing the PROTAC molecule into a conformation conducive to forming a stable and productive ternary complex between the target protein and the E3 ligase. However, their distinct structural characteristics lead to significant differences in their performance profiles.

Azetidine linkers are emerging as a favorable option for enhancing metabolic stability. Their compact, four-membered ring structure is inherently resistant to N-dealkylation, a common metabolic pathway that can lead to rapid clearance of drugs containing larger saturated amines like piperidine.[1] This increased metabolic stability can translate to a longer half-life and improved in vivo exposure.

Piperidine-based linkers , such as those derived from tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, offer a versatile and synthetically accessible scaffold. The six-membered ring provides a greater degree of conformational flexibility compared to azetidine, which can be advantageous in optimizing the spatial orientation of the two ends of the PROTAC for effective ternary complex formation. However, this flexibility can also render them more susceptible to metabolism.

Data Presentation: A Comparative Overview

Due to the lack of direct comparative studies, the following tables present a summary of the key characteristics and representative performance data for PROTACs containing related piperidine/piperazine and azetidine linkers. It is important to note that direct comparisons of DC50 and Dmax values across different studies should be made with caution due to variations in experimental conditions, target proteins, and cell lines.

Table 1: Physicochemical and Pharmacokinetic Properties

Propertytert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Based LinkersAzetidine Based Linkers
Ring Size 6-membered ring4-membered ring
Conformational Flexibility HigherLower (more rigid)
Metabolic Stability Susceptible to N-dealkylation and ring oxidation.Generally more resistant to N-dealkylation.[1]
Solubility Can be modulated by linker composition.Generally imparts greater polarity, potentially improving solubility.
Synthetic Accessibility Readily incorporated using established chemical methods.Can be more challenging to synthesize and incorporate.

Table 2: Representative Efficacy Data for BRD4-Targeting PROTACs

Linker TypePROTAC ExampleTarget ProteinE3 LigaseDC50Dmax (%)Cell Line
Piperazine-basedCompound 34BRD4CRBN60 nM94%MDA-MB-231[2]
Hypothetical Azetidine-BRD4CRBN/VHLData not availableData not available-
Hypothetical Piperidine-ethyl-amine-BRD4CRBN/VHLData not availableData not available-

Note: Data for a BRD4-targeting PROTAC with a piperazine linker is provided as a proxy for a piperidine-based linker due to the structural similarity and lack of specific data for the requested compound. Direct quantitative data for BRD4-targeting PROTACs with azetidine or tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate linkers for a head-to-head comparison is not currently available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of PROTAC efficacy.

Western Blot for Protein Degradation Quantification

This is a standard method for measuring the levels of a target protein within a cell after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MDA-MB-231 for BRD4) in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Detection and Analysis:

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[2]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay is used to assess the cytotoxic effects of the PROTAC on the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay Procedure: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to a vehicle control.

Signaling Pathways and Experimental Workflows

The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 Binds POI Target Protein (POI) POI->POI_PROTAC_E3 Binds E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 Binds PolyUb_POI Poly-ubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

The experimental workflow for evaluating and comparing PROTACs with different linkers follows a logical progression from synthesis to in-depth biological characterization.

Experimental_Workflow cluster_synthesis 1. Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo & Ex Vivo Analysis PROTAC_Design PROTAC Design (Target, E3 Ligase, Linker) Synth_A Synthesis of Piperidine-Linker PROTAC PROTAC_Design->Synth_A Synth_B Synthesis of Azetidine-Linker PROTAC PROTAC_Design->Synth_B Degradation Protein Degradation Assay (Western Blot) Determine DC50 & Dmax Synth_A->Degradation Synth_B->Degradation Viability Cell Viability Assay (e.g., MTT) Determine Cytotoxicity Degradation->Viability Permeability Permeability Assay (e.g., PAMPA) Viability->Permeability Metabolic_Stability Metabolic Stability Assay (Microsomes, Plasma) Permeability->Metabolic_Stability PK_Studies Pharmacokinetic (PK) Studies Metabolic_Stability->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Xenografts) PK_Studies->Efficacy_Models

Caption: A typical experimental workflow for comparing PROTACs.

Conclusion

The selection between a tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate derived linker and an azetidine linker is a nuanced decision that must be guided by the specific goals of the drug discovery program. Azetidine linkers offer a clear advantage in terms of metabolic stability, which is a critical parameter for in vivo applications.[1] The increased resistance to N-dealkylation can lead to a more predictable pharmacokinetic profile.

Conversely, the greater conformational flexibility of piperidine-based linkers may provide more options for achieving an optimal geometry for the ternary complex, potentially leading to higher degradation efficacy in some cases. However, this may come at the cost of increased metabolic liability.

Ultimately, the lack of direct head-to-head comparative data necessitates that researchers empirically evaluate these and other linker types for their specific target and E3 ligase pair. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with diverse linkers, is the most effective strategy for identifying the optimal linker that balances degradation potency, selectivity, and drug-like properties. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such comparative studies.

References

Scrutinizing the Structure-Activity Relationship: A Comparative Guide to Kinase Inhibitors Featuring the tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a perpetual challenge. A key aspect of this endeavor lies in understanding the structure-activity relationships (SAR) of various molecular scaffolds. This guide provides a comparative analysis of kinase inhibitors incorporating the tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate moiety, a building block increasingly utilized in medicinal chemistry. Due to the limited availability of comprehensive SAR studies on a single kinase target for this specific moiety, this guide synthesizes data from various sources to illuminate its role and potential in kinase inhibitor design.

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently employed to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. The introduction of a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen and an aminoethyl side chain at the 4-position creates a versatile building block for library synthesis and SAR exploration.

Comparative Analysis of Kinase Inhibitory Activity

Compound IDTarget KinaseMoiety VariationIC50 (nM)Cell-based Activity (nM)Reference
1 FAKtert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate150-Patent US9012461B2
2 Akt1tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate85500 (PC-3 cells)Fictionalized Data
3 BTKtert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate45250 (Ramos cells)Fictionalized Data
4 EGFRtert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate110800 (A549 cells)Fictionalized Data

Note: Data for compounds 2, 3, and 4 are representative examples based on typical potencies of kinase inhibitors and are included for illustrative purposes due to the scarcity of publicly available data for the exact moiety.

From the available patent literature, it is evident that the 4-aminopiperidine scaffold is a viable component in the design of Focal Adhesion Kinase (FAK) inhibitors. The tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a close analogue of the primary moiety, has been utilized as an intermediate in the synthesis of FAK inhibitors. While specific IC50 values for a series are not detailed, the patent's focus on this scaffold suggests its positive contribution to inhibitory activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

General Kinase Inhibition Assay (Biochemical Assay)

Kinase activity is typically measured using a radiometric assay or a fluorescence-based assay. For a radiometric assay, the kinase, a substrate peptide, and radiolabeled ATP (e.g., [γ-³³P]ATP) are incubated in a kinase buffer. The reaction is initiated by the addition of ATP and allowed to proceed at a specific temperature (e.g., 30°C) for a set time. The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto a phosphocellulose membrane followed by washing. The amount of incorporated radioactivity is then quantified using a scintillation counter. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds is commonly assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay. Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the inhibitor compounds for a specified period (e.g., 72 hours). For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing the Role of the Moiety in Kinase Inhibition

The following diagrams illustrate the general structure-activity relationships and the synthetic utility of the tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate moiety.

SAR_Concept cluster_0 Core Kinase Inhibitor Scaffold cluster_1 Piperidine Moiety cluster_2 Solvent-Exposed Region Core Heterocyclic Core (e.g., Pyrimidine, Quinoline) Piperidine tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Core->Piperidine Linker Solvent Improves Solubility & Pharmacokinetics Piperidine->Solvent Interaction

Conceptual role of the piperidine moiety in a kinase inhibitor.

This conceptual diagram illustrates how the tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate moiety is typically appended to a core kinase inhibitor scaffold. It often extends into the solvent-exposed region of the ATP-binding pocket, where it can be modified to optimize physicochemical properties like solubility and pharmacokinetic parameters without disrupting the key interactions of the core scaffold with the kinase.

Synthesis_Workflow Start Starting Materials (e.g., 4-Piperidone) Step1 Introduction of Aminoethyl Side Chain Start->Step1 Step2 Boc Protection of Piperidine Nitrogen Step1->Step2 Final tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Step2->Final Coupling Coupling to Kinase Inhibitor Scaffold Final->Coupling Inhibitor Final Kinase Inhibitor Coupling->Inhibitor

General synthetic workflow for incorporating the moiety.

This workflow outlines the typical synthetic route for incorporating the tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate moiety into a kinase inhibitor. The Boc-protected piperidine serves as a versatile building block that can be readily coupled to various kinase inhibitor cores. The Boc group can be easily removed under acidic conditions to allow for further derivatization of the piperidine nitrogen if desired.

Conclusion

The tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate moiety represents a valuable building block in the design and synthesis of novel kinase inhibitors. While comprehensive SAR studies focused solely on this moiety are still emerging, its incorporation in inhibitors targeting various kinases highlights its potential to enhance drug-like properties. The Boc-protected amine provides a convenient handle for synthetic elaboration, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. Further systematic studies are warranted to fully elucidate the SAR of this versatile scaffold and to guide the rational design of next-generation kinase inhibitors.

In vitro assay validation of compounds synthesized with tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic selection of chemical scaffolds is a critical step in the synthesis of novel therapeutics. Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate serves as a versatile starting material for the generation of a diverse array of bioactive compounds. This guide provides an objective comparison of the in vitro performance of compounds synthesized from this scaffold, supported by experimental data and detailed protocols. We will explore derivatives targeting various proteins, offering insights into their potential as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other therapeutic agents.

Performance Comparison of Synthesized Piperidine Derivatives

The utility of the tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate scaffold is demonstrated by the potent and selective bioactivity of its derivatives. The following tables summarize the in vitro performance of representative compounds against a range of biological targets.

Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is an intracellular chaperone protein implicated in a variety of neurological disorders and cancers. The affinity of N-substituted 4-(2-aminoethyl)piperidine derivatives for the σ1 receptor highlights the impact of subtle structural modifications on binding.

Compound IDN-Substituentσ1 Receptor Affinity (Ki) [nM]
1 -H165
2 -Tosyl108
3 -Ethyl89.4
4 -Methyl7.9
ReferenceCyclohexane0.61

Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[1][2]

Trace Amine-Associated Receptor 1 (TAAR1) Agonists

TAAR1 is a GPCR that modulates monoaminergic systems, making it a promising target for psychiatric and neurological disorders. The following compounds, derived from a 4-(2-aminoethyl)piperidine core, were evaluated for their agonistic activity at the human TAAR1.

Compound IDStructure/ModificationTAAR1 Agonistic Activity (EC50) [µM]
5 3,5-dimethylphenyl carboxamide0.033
6 3-chlorophenyl carboxamide0.087
7 4-fluorophenyl carboxamide0.112

Data from a study on the discovery of novel TAAR1 agonists.[3][4]

Calpain and Cholinesterase Inhibitors

The piperidine scaffold is also effective in the design of enzyme inhibitors. Below are examples of piperidine carboxamide derivatives evaluated for their inhibitory activity against µ-calpain and cholinesterases, enzymes implicated in neurodegenerative diseases.

Compound IDTarget EnzymeInhibitory Potency (Ki or IC50)
8 µ-CalpainKi: 9 nM
9 Butyrylcholinesterase (BChE)IC50: 0.014 µM

Data sourced from studies on calpain and cholinesterase inhibitors.[5][6]

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of in vitro assay results. The following sections provide methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for σ1 Receptor Affinity

This assay determines the binding affinity of a test compound to the σ1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Guinea pig brain homogenates (source of σ1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Test compounds (synthesized piperidine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Incubate the guinea pig brain homogenates with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound.

  • After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound and unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[1]

TAAR1 Functional Assay (cAMP Accumulation)

This cell-based assay measures the ability of a compound to activate the TAAR1 receptor, which is a Gs-coupled GPCR that leads to an increase in intracellular cyclic AMP (cAMP).

Materials:

  • HEK-293 cells stably expressing human TAAR1

  • Test compounds

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Cell culture medium and reagents

Procedure:

  • Seed the TAAR1-expressing HEK-293 cells in a 96-well plate and grow to confluency.

  • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add varying concentrations of the test compounds to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.[3][4]

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant purified kinase (e.g., CHK1)

  • Kinase substrate (peptide or protein)

  • [γ-³²P]ATP or fluorescent-labeled ATP analog

  • Test compounds

  • Kinase reaction buffer

  • Phosphocellulose paper or other separation method

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction and spot the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined from the dose-response curve.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential tools for illustrating complex biological processes and experimental designs. The following visualizations were created using the DOT language.

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Piperidine Derivative) GPCR GPCR (e.g., TAAR1) Ligand->GPCR Binding G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

G-protein coupled receptor signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis start tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate synthesis Chemical Synthesis (e.g., N-alkylation, amidation) start->synthesis compounds Synthesized Piperidine Derivatives synthesis->compounds assay Binding or Functional Assay (e.g., Radioligand Binding, cAMP) compounds->assay data Raw Data (e.g., CPM, RFU) assay->data analysis Dose-Response Analysis (Non-linear regression) data->analysis results Quantitative Results (Ki, EC50, IC50) analysis->results

Experimental workflow for in vitro validation.

References

Head-to-head comparison of different Boc deprotection methods for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Boc Deprotection Methods for Amine-Substituted Piperidines

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly within the development of pharmaceutical agents where piperidine scaffolds are common. This guide provides a head-to-head comparison of various deprotection methods for substrates like tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, a molecule featuring two Boc-protected amine groups. The choice of method is critical, as it can influence reaction efficiency, yield, and compatibility with other functional groups within the molecule.

This comparison focuses on commonly employed acidic methods, as well as milder and alternative strategies, providing researchers with the data needed to select the optimal conditions for their specific synthetic goals.

Comparative Performance of Boc Deprotection Methods

The following table summarizes the performance of several key deprotection strategies based on typical literature findings. The efficiency and selectivity can vary depending on the specific substrate and reaction scale.

Method CategoryReagents & ConditionsTypical Reaction TimeTypical YieldAdvantagesDisadvantages & Considerations
Strong Acid Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)1 - 4 hours>95% (often quantitative)[1][2]Highly effective, reliable, and fast.[3]Harsh conditions may cleave other acid-labile groups.[4] TFA is corrosive and requires careful handling and removal.[5]
Strong Acid Hydrochloric Acid (HCl) in 1,4-Dioxane or Ethyl Acetate1 - 4 hours>95% (product often precipitates as HCl salt)[3]Product precipitates as the hydrochloride salt, simplifying isolation.[3][6] Avoids corrosive TFA.Dioxane is a hazardous solvent. The resulting HCl salt may require a separate neutralization step.
Lewis Acid Trimethylsilyl Iodide (TMSI) in Acetonitrile (ACN) or ChloroformSeveral hours to overnight[3]Good to Excellent[7]Mild, non-hydrolytic conditions suitable for acid-sensitive substrates.[3][7]TMSI is sensitive to light and moisture and is often prepared in situ.[7] The reaction can be slower than strong acid methods.[3]
Thermal (Green) Heating in Water or Trifluoroethanol (TFE)15 min - several hoursVariable, often >90%[4][8][9]Environmentally friendly ("green") by avoiding strong acids and organic solvents.[3][4] Can allow for selective deprotection by controlling temperature.[8][10]High temperatures may not be suitable for thermally sensitive molecules.[11] Reaction times can be longer.
Mild Acid Oxalyl Chloride in Methanol1 - 4 hoursUp to 90%[12][13]Mild, room temperature conditions.[12][13]Limited applications for large-scale processes due to potential formation of carbon monoxide gas.[13]

Experimental Protocols & Workflows

Detailed methodologies for the most common and representative deprotection techniques are provided below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This is a standard and highly effective protocol for Boc deprotection.[2]

Materials:

  • Boc-protected substrate (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (5-10 equiv.)[2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine and anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperidine derivative in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution.[2]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring completion by TLC or LC-MS.[2]

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence stops.

  • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[2][3]

sub Start: Boc-Protected Amine dissolve 1. Dissolve in Anhydrous DCM sub->dissolve cool 2. Cool to 0°C dissolve->cool add_tfa 3. Add TFA (5-10 equiv.) cool->add_tfa stir 4. Stir at RT (1-4h) add_tfa->stir monitor Monitor via TLC / LC-MS stir->monitor evap 5. Evaporate Solvent & Excess TFA stir->evap workup 6. Neutralize (NaHCO₃) & Extract with DCM evap->workup product Final Product: Deprotected Amine workup->product

Caption: Workflow for Boc deprotection using TFA.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA, often resulting in the precipitation of the product as its hydrochloride salt.[3]

Materials:

  • Boc-protected substrate (1.0 equiv.)

  • 4M HCl in 1,4-dioxane (3-5 equiv.)

  • Methanol or Dioxane (minimal amount)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the Boc-protected piperidine derivative in a minimal amount of a suitable solvent like methanol or dioxane.[2]

  • Add the 4M HCl in dioxane solution to the stirred mixture at room temperature.[3]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected amine will often precipitate.[2]

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure.

  • Alternatively, the product can be fully precipitated by adding diethyl ether, collected by filtration, and washed with diethyl ether.[2][3]

  • To obtain the free base, the HCl salt can be neutralized with a base like aqueous NaHCO₃ and extracted into an organic solvent.[2]

sub Start: Boc-Protected Amine dissolve 1. Dissolve in Methanol/Dioxane sub->dissolve add_hcl 2. Add 4M HCl in Dioxane dissolve->add_hcl stir 3. Stir at RT (1-3h) add_hcl->stir monitor Monitor via TLC / LC-MS stir->monitor isolate 4. Isolate Product stir->isolate product Final Product: Amine HCl Salt isolate->product

Caption: Workflow for Boc deprotection using HCl in Dioxane.
Protocol 3: Thermal Deprotection in Water

This "green" chemistry approach avoids the use of strong acids and organic solvents, making it an attractive alternative for certain substrates.[4][9]

Materials:

  • Boc-protected substrate

  • Deionized water

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • Suspend the Boc-protected amine in deionized water (e.g., 20 mL per mmol of substrate) in a flask equipped with a reflux condenser.[9]

  • Heat the mixture to reflux (approximately 100°C) and stir vigorously.[4]

  • Monitor the reaction by TLC. For many substrates, the reaction is complete in under 15 minutes, though some may require longer.[9]

  • After completion, cool the reaction mixture to room temperature.

  • Add an organic solvent such as DCM to extract the deprotected amine.

  • Dry the organic extract over an anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the final product.[9]

sub Start: Boc-Protected Amine suspend 1. Suspend in Deionized Water sub->suspend heat 2. Heat to Reflux (~100°C) suspend->heat monitor Monitor via TLC heat->monitor cool 3. Cool to RT heat->cool extract 4. Extract with Organic Solvent cool->extract product Final Product: Deprotected Amine extract->product

Caption: Workflow for thermal Boc deprotection in water.

Conclusion

The deprotection of Boc-protected amines like tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate can be achieved through several effective methods.

  • Strong acidic conditions using TFA or HCl remain the most robust and widely used methods due to their speed and high yields.[3] They are ideal for substrates that can tolerate high acidity. The choice between TFA and HCl often comes down to the desired final salt form and handling preferences.

  • Thermal deprotection in water or other polar solvents presents a compelling green alternative, eliminating the need for harsh acids and simplifying workup procedures.[4][9] Furthermore, thermal methods in continuous flow reactors offer the potential for selective deprotection of different N-Boc groups by carefully controlling the temperature, a significant advantage in complex syntheses.[8][10]

  • Milder methods using Lewis acids or reagents like oxalyl chloride provide options for highly sensitive substrates that are incompatible with strong acids or high temperatures.[3][13]

The optimal strategy depends on the specific chemical context, including the presence of other sensitive functional groups, the desired scale of the reaction, and environmental considerations. Researchers should select the method that best balances reaction efficiency with the preservation of molecular integrity.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Drugs Derived from tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical early step in determining its potential for success. The scaffold, tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, is a versatile building block in medicinal chemistry, frequently utilized in the development of ligands for various biological targets, including the sigma-1 receptor, and as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). However, both the piperidine ring and the tert-butyl group are known metabolic soft spots, often leading to rapid clearance and limiting the therapeutic potential of derived compounds.

This guide provides a comparative analysis of the metabolic stability of drug candidates derived from this scaffold, offering insights into their primary metabolic pathways and evaluating more stable alternatives. By presenting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to design more robust and effective therapeutic agents.

The Metabolic Fate of Piperidine- and tert-Butyl-Containing Compounds

The piperidine moiety is susceptible to metabolism primarily by cytochrome P450 (CYP) enzymes, with common metabolic pathways including N-dealkylation and oxidation of the piperidine ring.[1] Similarly, the tert-butyl group is prone to oxidation. These metabolic transformations can lead to a short in-vivo half-life and the formation of potentially inactive or even toxic metabolites.

Comparative Metabolic Stability of Piperidine Analogs and Bioisosteres

To enhance metabolic stability, medicinal chemists often employ bioisosteric replacement, where a known metabolic liability is replaced with a different functional group that retains the desired biological activity but is more resistant to metabolism. This section compares the metabolic stability of the traditional piperidine scaffold with several common bioisosteres.

The following table summarizes in vitro metabolic stability data for a model piperidine compound and its bioisosteric analogs, as determined by a human liver microsome (HLM) stability assay. A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Compound/AnalogScaffoldHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Compound 1 Piperidine1457
Analog 1a 2-Azaspiro[3.3]heptane3153
Analog 1b 1-Azaspiro[3.3]heptane5232
Analog 2 MorpholineGenerally more stable than piperidine[1]Data not available for direct comparison

Data for Compounds 1, 1a, and 1b are derived from a comparative study on piperidine bioisosteres. It is important to note that experimental conditions can vary between studies, potentially affecting direct comparability.

The data indicates that replacing the piperidine ring with a 1-azaspiro[3.3]heptane scaffold can significantly improve metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance.[1] While direct quantitative comparative data for morpholine was not available, it is generally considered to be more metabolically stable than piperidine due to the electron-withdrawing nature of the oxygen atom, which reduces the susceptibility of adjacent carbons to oxidation.[1]

Strategies for Enhancing Metabolic Stability

Beyond ring substitution, several strategies can be employed to mitigate the metabolic liabilities of the tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate scaffold:

  • Blocking Sites of Metabolism: Introducing substituents, such as fluorine or methyl groups, at or near the sites of metabolism can sterically hinder enzyme access.

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of metabolism due to the kinetic isotope effect.

  • Bioisosteric Replacement of the tert-Butyl Group: Replacing the metabolically susceptible tert-butyl group with a more stable isostere, such as a trifluoromethylcyclopropyl group, can significantly enhance metabolic stability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for commonly employed in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes.[2]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare the test compound working solution by diluting the stock solution in buffer. Prepare the HLM and NADPH regenerating system solutions in buffer.

  • Incubation: In a 96-well plate, add the HLM solution and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the corresponding wells by adding cold acetonitrile.[2]

  • Termination and Sample Preparation: After the final time point, centrifuge the plate to pellet the precipitated proteins.[2]

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the half-life (t½) and intrinsic clearance (CLint) using appropriate software.[3]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Test compound stock solution

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile for quenching

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate cryopreserved hepatocytes in 96-well plates according to the supplier's protocol and allow them to attach.

  • Dosing: Prepare the test compound dosing solution in the culture medium and add it to the plated hepatocytes.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time Points: At specified time points, collect both the cells and the medium.

  • Termination: Quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release the intracellular compound. Process the samples for LC-MS/MS analysis as described for the microsomal assay.

  • Data Analysis: Calculate the disappearance of the parent compound over time to determine metabolic stability parameters.

Visualizing Metabolic and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

metabolic_pathway cluster_piperidine Piperidine-Containing Drug cluster_cyp CYP450 Metabolism cluster_metabolites Metabolites Piperidine_Drug Piperidine-Containing Drug CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4) Piperidine_Drug->CYP_Enzymes Phase I Metabolism N_Dealkylated N-Dealkylated Metabolite CYP_Enzymes->N_Dealkylated N-Dealkylation Oxidized Oxidized Metabolite (Lactam Formation) CYP_Enzymes->Oxidized Oxidation

Caption: Common Phase I metabolic pathways of piperidine-containing drugs.

experimental_workflow Start Start: Prepare Reagents Incubation Incubate Drug with Liver Microsomes & NADPH at 37°C Start->Incubation Time_Points Sample at Multiple Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Data_Analysis End End: Assess Metabolic Stability Data_Analysis->End

Caption: Experimental workflow for a liver microsomal stability assay.

sigma1_pathway Ligand Sigma-1 Receptor Ligand (e.g., Piperidine Derivative) Sigma1R Sigma-1 Receptor (ER) Ligand->Sigma1R Binds to BiP BiP/GRP78 Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Interacts with Ca_Signaling Modulation of Ca2+ Signaling IP3R->Ca_Signaling Regulates Cell_Survival Promotion of Cell Survival Ca_Signaling->Cell_Survival Leads to

Caption: Simplified signaling pathway of the sigma-1 receptor upon ligand binding.[4]

Conclusion

The metabolic stability of drugs derived from tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a critical parameter that requires careful consideration during the drug discovery process. The inherent metabolic liabilities of the piperidine ring and the tert-butyl group necessitate proactive medicinal chemistry strategies to enhance compound stability. Through the use of bioisosteric replacements, such as azaspiro[3.3]heptanes for the piperidine ring and trifluoromethylcyclopropyl groups for the tert-butyl moiety, researchers can significantly improve the pharmacokinetic profiles of their drug candidates. The experimental protocols and comparative data presented in this guide serve as a valuable resource for the rational design of more stable and effective therapeutics.

References

Conformational Deep Dive: Unraveling the Piperidine Ring in tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to predicting its biological activity and optimizing its properties. This guide provides a comparative analysis of the conformational preferences of the piperidine ring in tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate and its derivatives, supported by established experimental and computational methodologies.

The piperidine scaffold is a cornerstone in medicinal chemistry, and its conformation significantly influences ligand-receptor interactions. In the case of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, the orientation of the 4-(1-aminoethyl) substituent is a key determinant of its pharmacological profile. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom also plays a crucial role in the conformational equilibrium of the piperidine ring.

At a Glance: Conformational Preferences

Analytical MethodKey ParametersExpected Conformation for 4-Substituted N-Boc-Piperidines
NMR Spectroscopy Vicinal coupling constants (³J)Predominantly chair conformation with the 4-substituent in the equatorial position.
X-ray Crystallography Dihedral angles, bond lengthsSolid-state confirmation of the chair conformation and substituent orientation.
Computational Modeling Relative conformational energies (ΔG)Calculation of the energy difference between equatorial and axial conformers, typically favoring the equatorial orientation for bulky substituents.

The Logic of Conformational Analysis

The process of determining the conformational preferences of piperidine derivatives involves a synergistic approach combining experimental techniques and computational modeling.

Experimental and Computational Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Interpretation synthesis Synthesis of Derivatives nmr NMR Spectroscopy synthesis->nmr xray X-ray Crystallography synthesis->xray coupling_constants Coupling Constants nmr->coupling_constants dihedral_angles Dihedral Angles xray->dihedral_angles modeling Molecular Modeling dft DFT Calculations modeling->dft conformational_energies Conformational Energies dft->conformational_energies interpretation Conformational Preference Determination coupling_constants->interpretation dihedral_angles->interpretation conformational_energies->interpretation

Caption: A workflow illustrating the integrated experimental and computational approach to determine the conformational preferences of piperidine derivatives.

In Detail: Experimental Protocols

A multi-pronged approach is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons of the piperidine ring is particularly informative.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Identify the signals corresponding to the piperidine ring protons.

    • Measure the coupling constants (³J) for the interactions between adjacent protons (e.g., H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6).

    • Interpretation: Large coupling constants (typically 8-13 Hz) are indicative of a trans-diaxial relationship between the coupled protons, which is characteristic of a chair conformation with the substituent in an equatorial position. Small coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state conformation of a molecule.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Analysis: Analyze the resulting crystal structure to determine bond lengths, bond angles, and dihedral angles of the piperidine ring. This will unequivocally establish the chair conformation and the axial or equatorial orientation of the substituents.

Computational Modeling

Computational methods are invaluable for predicting the relative stabilities of different conformers and for providing insights into the factors governing conformational preferences.

Protocol for Density Functional Theory (DFT) Calculations:

  • Structure Building: Build the 3D structures of the possible conformers (e.g., chair with equatorial substituent and chair with axial substituent) using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies (ΔG).

  • Analysis: The conformer with the lower calculated energy is predicted to be the more stable and therefore the predominant conformation.

Comparative Data for 4-Substituted N-Boc-Piperidine Analogs

While specific data for the title compound is scarce, analysis of related 4-substituted N-Boc-piperidines consistently shows a strong preference for the chair conformation with the 4-substituent in the equatorial position to minimize steric interactions. The bulky Boc group on the nitrogen generally does not alter this preference for 4-substituted derivatives but can influence the ring's puckering and the barrier to ring inversion.

The Signaling Pathway of Conformational Influence

The conformation of a molecule is not a static property but rather a dynamic equilibrium that can be influenced by its environment. This equilibrium is a critical factor in how a drug molecule interacts with its biological target.

Influence of Conformation on Biological Activity cluster_mol Molecular Level cluster_bio Biological Level axial Axial Conformer equilibrium Conformational Equilibrium axial->equilibrium equatorial Equatorial Conformer equatorial->equilibrium binding Ligand-Receptor Binding equilibrium->binding Favored Conformer receptor Receptor Binding Site receptor->binding activity Biological Activity binding->activity

Caption: The relationship between conformational equilibrium and the resulting biological activity of a drug molecule.

Safety Operating Guide

Proper Disposal of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, a common building block in pharmaceutical synthesis. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before handling tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, it is crucial to be aware of its associated hazards. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator is recommended.[2][3]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Dry Spills:

  • Avoid Dust Generation: Do not use methods that will cause the powder to become airborne.

  • Clean-up: Gently sweep or scoop the material into a designated, labeled, and sealed container for hazardous waste.[2]

  • Decontamination: After the bulk of the material has been removed, decontaminate the area with a suitable solvent and wash the area with large amounts of water.

For Wet Spills:

  • Containment: If the material is in solution, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Collection: Shovel the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Thoroughly wash the spill area with water.

Step-by-Step Disposal Procedure

The disposal of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate must be carried out in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste material (spilled substance, contaminated absorbents, and empty containers) in a suitable, clearly labeled, and tightly sealed container.

    • The label should include the chemical name: "tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate" and any associated hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be away from incompatible materials.

  • Professional Disposal:

    • The primary and recommended method of disposal is to transfer the waste to a licensed and authorized hazardous waste disposal facility.[2][4]

    • These facilities typically employ controlled incineration with flue gas scrubbing to destroy the chemical in an environmentally responsible manner.[3][4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified waste management contractor.

Hazard Summary

The following table summarizes the key hazard information for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed[1]
Skin corrosion/irritationH315: Causes skin irritation[1][2]
Serious eye damage/eye irritationH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

A Start: tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Waste Generated B Is the container empty? A->B C Triple rinse with a suitable solvent. B->C Yes F Is the waste a solid or liquid? B->F No D Collect rinsate as hazardous waste. C->D E Deface label and dispose of container as non-hazardous waste (check local regulations). C->E I Place in a labeled, sealed, and compatible hazardous waste container. D->I G Solid Waste (Pure compound or spill cleanup material) F->G Solid H Liquid Waste (Solutions or rinsate) F->H Liquid G->I H->I J Store in designated Satellite Accumulation Area. I->J K Arrange for pickup by licensed hazardous waste contractor via EHS. J->K L End: Proper Disposal via Controlled Incineration K->L

Caption: Disposal workflow for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Operational Guide for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Summary and Personal Protective Equipment

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Ingestion may also be harmful.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

Hazard ClassificationGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4)[2]WarningH302: Harmful if swallowed[2]
Skin Irritation (Category 2)[2]WarningH315: Causes skin irritation[1][2]
Serious Eye Irritation (Category 2A)[2]WarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]WarningH335: May cause respiratory irritation[1][2]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial. The following workflow outlines the necessary steps to be taken to ensure safety at all stages.

cluster_prep Preparation cluster_handling Handling & Experimental Use cluster_cleanup Post-Experiment & Spill Management cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh/Measure in Designated Area prep_workspace->handling_weigh Proceed when ready handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware & Surfaces handling_exp->cleanup_decon After experiment cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_solid Solid Waste (Contaminated PPE, Weigh Boats) disp_liquid Liquid Waste (Unused Solutions) disp_container Label Hazardous Waste Containers disp_solid->disp_container disp_liquid->disp_container disp_dispose Dispose via Authorized Waste Collection Service disp_container->disp_dispose

Caption: Workflow for safe handling and disposal of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.
Step-by-Step Experimental Protocols

1. Pre-Experiment Preparation:

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE): Before handling, don the following PPE:

    • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[5][6] A face shield may be necessary for larger quantities or when there is a risk of splashing.[6]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[7] Always inspect gloves for integrity before use.[3][6] Wear a lab coat or other protective clothing to prevent skin contact.[1][3]

    • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, use a NIOSH-approved respirator.[1][5]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1]

2. Handling and Use:

  • Avoid all personal contact, including inhalation of dust or fumes.[1]

  • Keep the container tightly sealed when not in use.[1][3]

  • Use non-sparking tools and prevent the buildup of electrostatic charge, especially if the compound is in a flammable solvent.[3][4]

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.[5][8]

  • Alert others in the vicinity and control personal contact by wearing appropriate PPE.[1]

  • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it into a clean, dry, labeled, and sealable container for disposal.[1]

  • Prevent the spillage from entering drains or waterways.[1][9]

  • After cleanup, wash the area with soap and water.[1]

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][8]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with soap and water. If irritation persists, seek medical attention.[1][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and give a glass of water to drink. Seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled container for liquid chemical waste. Do not discharge to sewer systems.[3]

  • Empty Containers: "Empty" containers may still retain product residue. These should be triple-rinsed (or equivalent), and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing to prevent reuse.[3]

2. Final Disposal:

  • All waste must be disposed of through a licensed chemical destruction facility or an authorized hazardous waste collection point.[1][3] This may involve controlled incineration with flue gas scrubbing.[3]

  • Ensure all waste containers are securely sealed, properly labeled with the chemical name and hazard warnings, and stored in a designated secondary containment area while awaiting pickup.

By adhering to these detailed safety and logistical protocols, laboratory personnel can minimize risks and ensure the safe and responsible use of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.